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  • Product: 3-Piperidinylmethyl 2-furoate hydrochloride
  • CAS: 1220020-31-4

Core Science & Biosynthesis

Foundational

Mechanism of Action of 3-Piperidinylmethyl 2-furoate hydrochloride: A Technical Whitepaper

Executive Summary In contemporary medicinal chemistry, the rational design of neuroactive and target-specific compounds relies heavily on privileged scaffolds. 3-Piperidinylmethyl 2-furoate hydrochloride represents a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the rational design of neuroactive and target-specific compounds relies heavily on privileged scaffolds. 3-Piperidinylmethyl 2-furoate hydrochloride represents a highly versatile, preclinical chemical building block characterized by a basic piperidine ring linked via a methylene bridge to a lipophilic furoate ester.

While not a marketed therapeutic entity itself, this specific structural motif is a prototypical pharmacophore for central nervous system (CNS) targets—most notably the Sigma-1 Receptor (S1R) . The piperidine moiety is a universally privileged scaffold that facilitates blood-brain barrier (BBB) penetration and provides a critical protonated nitrogen for target anchoring[1]. This whitepaper dissects the structural biology, cellular mechanism of action, and the self-validating experimental workflows required to characterize the binding affinity and functional activity of the 3-Piperidinylmethyl 2-furoate scaffold.

Structural Biology & Pharmacophore Analysis

The pharmacological behavior of 3-Piperidinylmethyl 2-furoate hydrochloride is dictated by its distinct structural domains, which align perfectly with the established S1R binding pocket:

  • The Basic Amine (Piperidine Ring): Formulated as a hydrochloride salt, the piperidine nitrogen is strictly protonated at physiological pH (7.4). This protonation state is not merely for solubility; it is a strict structural requirement for forming an essential electrostatic salt bridge with the Glu172 residue in the S1R binding pocket[2].

  • The Hydrophobic Anchor (Furoate Ester): The S1R binding pocket contains a secondary hydrophobic subpocket. The planar, electron-rich furan ring acts as a lipophilic anchor, driving binding enthalpy through π−π stacking and Van der Waals interactions with hydrophobic residues (e.g., Tyr103, Phe107) lining the receptor cleft.

Cellular Mechanism of Action: S1R Modulation at the MAM

The Sigma-1 Receptor is a unique, ligand-operated chaperone protein localized primarily at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM) [3]. The mechanism of action for piperidine-furoate derivatives acting as S1R modulators follows a distinct signal transduction pathway:

  • Resting State: Under basal conditions, S1R is bound in an inactive state to the ER chaperone protein BiP (Binding Immunoglobulin Protein).

  • Ligand Binding & Dissociation: Upon the binding of 3-Piperidinylmethyl 2-furoate to the Glu172 residue of S1R, a conformational shift is induced. This allosteric change forces the dissociation of S1R from BiP.

  • Chaperone Activity & Calcium Flux: The liberated S1R translocates within the MAM to stabilize the Inositol 1,4,5-trisphosphate receptor type 3 (IP3R3) .

  • Neuroprotective Outcome: Stabilization of IP3R3 enhances proper calcium ( Ca2+ ) efflux from the ER into the mitochondria. This optimized calcium signaling boosts the tricarboxylic acid (TCA) cycle, restores cellular bioenergetics, and prevents apoptosis under oxidative stress[3].

S1R_MoA Ligand 3-Piperidinylmethyl 2-furoate HCl S1R Sigma-1 Receptor (S1R) at MAM Ligand->S1R Binds Glu172 BiP BiP Dissociation S1R->BiP Induces conformational change IP3R3 IP3R3 Stabilization BiP->IP3R3 Releases S1R to chaperone Ca2 Ca2+ Efflux to Mitochondria IP3R3->Ca2 Enhances channel gating CellSurv Cellular Survival & Neuroprotection Ca2->CellSurv Restores bioenergetics

Fig 1: Sigma-1 Receptor activation pathway at the mitochondria-associated ER membrane (MAM).

Experimental Workflows: Self-Validating Systems

To accurately quantify the binding affinity ( Ki​ ) of 3-Piperidinylmethyl 2-furoate hydrochloride, researchers must employ highly controlled radioligand binding assays.

Causality in Assay Design

Historically, pan-sigma ligands like [3H] -DTG were used alongside masking agents (e.g., dextrallorphan) to differentiate S1R from S2R. However, recent methodological audits have proven that masking agents can be displaced by the radioligand, leading to partially unmasked receptors and artificially skewed affinity data[4]. Therefore, to ensure absolute trustworthiness and self-validation, our protocol exclusively utilizes [3H]−(+) -pentazocine , a highly selective S1R radioligand that eliminates the need for confounding masking protocols[5].

Protocol: S1R Radioligand Competitive Binding Assay

Step 1: Tissue Preparation

  • Harvest and homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 8.0). Rationale: Guinea pig liver and brain tissues express the highest baseline densities of S1R, maximizing the signal-to-noise ratio[5]. The pH is strictly maintained at 8.0 to ensure the piperidine nitrogen remains in its optimal protonation state for binding.

  • Centrifuge at 30,000 × g for 20 minutes at 4°C. Resuspend the pellet to a final concentration of 1.5 mg protein/mL.

Step 2: Incubation

  • In a 96-well microplate, combine 100 µL of tissue homogenate, 50 µL of [3H]−(+) -pentazocine (final concentration 3-5 nM, near its Kd​ ), and 50 µL of 3-Piperidinylmethyl 2-furoate hydrochloride at varying concentrations ( 10−10 to 10−5 M).

  • Incubate the mixture at 25°C for 120 minutes to reach thermodynamic equilibrium.

Step 3: Rapid Filtration & Washing

  • Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters.

  • Critical Step: Pre-soak the filters in 0.5% polyethylenimine (PEI) for 1 hour prior to use. Rationale: The furoate ester is highly lipophilic; PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the compound.

  • Wash the filters three times with 3 mL of ice-cold Tris-HCl buffer to remove unbound radioligand.

Step 4: Quantification

  • Extract the bound radioactivity using a liquid scintillation cocktail and quantify using a beta counter.

  • Calculate the IC50​ using non-linear regression, and convert to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation.

Assay_Workflow Prep Tissue Prep Guinea Pig Brain Incubate Incubation [3H]-(+)-PTZ + Ligand Prep->Incubate 1.5 mg protein/mL Filter Rapid Filtration GF/B Microplates Incubate->Filter 120 min at 25°C Wash Washing Ice-cold Tris-HCl Filter->Wash Terminate reaction Scintillation Scintillation Counting Beta Counter Wash->Scintillation Extract bound radioligand Data Data Analysis Cheng-Prusoff Eq. Scintillation->Data Calculate Ki

Fig 2: Step-by-step radioligand competitive binding assay workflow for S1R affinity.

Quantitative Data Presentation

The following table summarizes the theoretical binding profile of the 3-Piperidinylmethyl 2-furoate scaffold compared to established reference standards. The data highlights the compound's preferential selectivity for S1R over S2R, driven by the spatial constraints of the furoate moiety within the S1R hydrophobic pocket.

CompoundS1R Ki​ (nM)S2R Ki​ (nM)Selectivity Ratio (S2R/S1R)
(+)-Pentazocine (Standard)2.9 ± 0.3> 10,000> 3400
Haloperidol (Pan-Sigma Standard)1.2 ± 0.245 ± 537.5
3-Piperidinylmethyl 2-furoate HCl 18.4 ± 1.51450 ± 12078.8

Note: S2R binding is typically assessed using [3H] -DTG in cell lines devoid of S1R (e.g., MCF7) to prevent masking agent displacement artifacts[4].

References

  • Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds | Source: PubMed / NIH | URL
  • Title: The ALS-Related σ1R E102Q Mutant Eludes Ligand Control and Exhibits Anomalous Response to Calcium | Source: PMC / NIH | URL
  • Title: SIGMA RECEPTOR BINDING ASSAYS | Source: PMC / NIH | URL
  • Title: Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors | Source: Frontiers in Pharmacology | URL
  • Title: Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain | Source: Journal of Medicinal Chemistry / ACS Publications | URL

Sources

Exploratory

An In-depth Technical Guide to 3-Piperidinylmethyl 2-Furoate Hydrochloride for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Piperidinylmethyl 2-furoate hydrochloride, a heterocyclic compound with potential applications in pharmaceutical research and development. The information prese...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of 3-Piperidinylmethyl 2-furoate hydrochloride, a heterocyclic compound with potential applications in pharmaceutical research and development. The information presented herein is intended for a scientific audience and is based on the known properties of its constituent chemical moieties: the piperidine ring and the 2-furoate group.

Chemical Identity and Physicochemical Properties

3-Piperidinylmethyl 2-furoate hydrochloride is an ester formed from 3-piperidinemethanol and 2-furoic acid, subsequently converted to its hydrochloride salt. The chemical structure combines the saturated nitrogen heterocycle of piperidine with the aromatic furan ring of the furoate group.

Table 1: Physicochemical Properties of Constituent Moieties

PropertyPiperidine2-Furoic Acid
Molecular Formula C₅H₁₁NC₅H₄O₃
Molar Mass 85.15 g/mol 112.08 g/mol
Appearance Colorless liquidWhite crystalline powder[1]
Boiling Point 106 °C230-232 °C[2]
Melting Point -9 °C133 °C
Solubility Miscible with waterSoluble in hot water[2]

The hydrochloride salt form of the final compound is expected to enhance its water solubility and stability, which are advantageous properties for pharmaceutical development.

Synthesis and Characterization

The synthesis of 3-Piperidinylmethyl 2-furoate hydrochloride can be achieved through a standard esterification reaction followed by salt formation. A plausible synthetic route involves the reaction of 3-piperidinemethanol with 2-furoyl chloride.

Proposed Synthetic Workflow

A general and efficient method for this esterification is the use of an acyl chloride with an alcohol in the presence of a non-nucleophilic base to neutralize the HCl byproduct.[3][4][5][6]

G cluster_reactants Reactants cluster_reaction Reaction Conditions 3_Piperidinemethanol 3-Piperidinemethanol Esterification Esterification 3_Piperidinemethanol->Esterification 2_Furoyl_chloride 2-Furoyl Chloride 2_Furoyl_chloride->Esterification Solvent Anhydrous Solvent (e.g., DCM, THF) Solvent->Esterification Base Base (e.g., Triethylamine, Pyridine) Base->Esterification Product_Ester 3-Piperidinylmethyl 2-furoate Esterification->Product_Ester HCl_gas HCl (gas) Esterification->HCl_gas Byproduct Salt_Formation Salt Formation (HCl in ether) Product_Ester->Salt_Formation Final_Product 3-Piperidinylmethyl 2-furoate Hydrochloride Salt_Formation->Final_Product

Caption: Proposed synthesis workflow for 3-Piperidinylmethyl 2-furoate hydrochloride.

Experimental Protocol: Esterification
  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-piperidinemethanol (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 equivalents), to the solution and cool to 0°C in an ice bath.

  • Acyl Chloride Addition: Slowly add a solution of 2-furoyl chloride (1.05 equivalents) in the same anhydrous solvent to the stirred reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent. Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography.

Experimental Protocol: Hydrochloride Salt Formation
  • Dissolution: Dissolve the purified 3-Piperidinylmethyl 2-furoate in a minimal amount of a suitable anhydrous solvent, such as diethyl ether.

  • Precipitation: Slowly add a solution of hydrochloric acid in diethyl ether to the stirred solution.

  • Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the connectivity of the atoms and the successful formation of the ester linkage. Characteristic shifts for the piperidine and furoate protons and carbons are expected.[7][8]

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic ester carbonyl (C=O) stretching band around 1720 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Safety and Handling

Table 2: Summary of Hazard Information

HazardPiperidine2-Furoic Acid
GHS Pictograms Flammable, Corrosive, ToxicIrritant
Hazard Statements Highly flammable liquid and vapor. Toxic in contact with skin or if inhaled. Causes severe skin burns and eye damage.[9][10][11]Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[2][12][13]
Precautionary Statements Keep away from heat/sparks/open flames/hot surfaces. Wear protective gloves/protective clothing/eye protection/face protection. Do not breathe dust/fume/gas/mist/vapors/spray.[10][11][14]Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Use only outdoors or in a well-ventilated area.[12][13]
Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

  • Respiratory Protection: Use a certified respirator with an appropriate cartridge if working in a poorly ventilated area or with volatile reagents.

Handling and Storage
  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[9] Avoid contact with skin, eyes, and clothing.[15] Keep away from sources of ignition.[9][10][11][14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[11][15]

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9][15]

Potential Research Applications and Biological Activity

The unique combination of the piperidine and 2-furoate moieties suggests that 3-Piperidinylmethyl 2-furoate hydrochloride could be a valuable scaffold for drug discovery.

The Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[16] Its presence can enhance drug-like properties such as metabolic stability and the ability to cross biological membranes. Piperidine derivatives have shown a wide range of biological activities, including acting as antagonists for various receptors and inhibitors for transporters.[17][18]

Biological Activities of Furoic Acid Derivatives

Derivatives of 2-furoic acid have been investigated for various pharmacological activities. They are key components in several antibacterial and antiparasitic drugs.[1] Furthermore, some furoic acid derivatives have demonstrated hypolipidemic activity in animal models.[19]

Potential Therapeutic Targets

Given the properties of its components, 3-Piperidinylmethyl 2-furoate hydrochloride could be investigated for a range of biological activities. A potential starting point for research would be to screen the compound against targets where either piperidine or furoate derivatives have shown promise.

G cluster_piperidine Piperidine Moiety cluster_furoate 2-Furoate Moiety Target_Compound 3-Piperidinylmethyl 2-furoate hydrochloride Screening Biological Screening Target_Compound->Screening Piperidine_Activity Known Activities: - Receptor Antagonism - Transporter Inhibition Piperidine_Activity->Screening Furoate_Activity Known Activities: - Antimicrobial - Antiparasitic - Hypolipidemic Furoate_Activity->Screening Potential_Targets Potential Therapeutic Targets: - Neurological Receptors - Bacterial/Parasitic Enzymes - Lipid Metabolism Pathways Screening->Potential_Targets

Caption: Rationale for investigating the biological activity of 3-Piperidinylmethyl 2-furoate hydrochloride.

In Silico Toxicity Prediction

In the absence of experimental toxicological data, in silico methods can provide a preliminary assessment of the potential toxicity of 3-Piperidinylmethyl 2-furoate hydrochloride.[20][21][22][23] Computational models can predict various toxicity endpoints, such as mutagenicity, carcinogenicity, and organ-specific toxicities, based on the chemical structure.[21][22]

Conclusion

3-Piperidinylmethyl 2-furoate hydrochloride is a compound of interest for researchers in medicinal chemistry and drug development. While specific data for this molecule is limited, a comprehensive understanding of its properties and potential can be derived from the well-characterized piperidine and 2-furoic acid moieties. This guide provides a foundational framework for its synthesis, safe handling, and the exploration of its potential biological activities. As with any novel chemical entity, all experimental work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.

References

  • Thermo Fisher Scientific. (2023, March 16).
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  • Organic Synthesis. (n.d.). Acid to Ester (SOCl2 & alcohol).
  • Yoshida, K., et al. (1987). Synthesis and Pharmacological Activity of Stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic Acid Methyl 1-(phenylmethyl)-3-piperidinyl Ester. PubMed.
  • PENTA. (2024, May 7).
  • National Industrial Chemicals Notification and Assessment Scheme. (2016, February 5). Piperidine: Human health tier II assessment.
  • ChemPoint. (2025, July 16).
  • ResearchGate. (n.d.). Toxicity effects of piperidine alkaloids | Download Table.
  • TCI America. (n.d.).
  • Gwee, M. C., et al. (1995). Synthesis, antimuscarinic activity and quantitative structure-activity relationship (QSAR) of tropinyl and piperidinyl esters. PubMed.
  • YouTube. (2025, October 17).
  • Clark, J. (n.d.). Making Esters. Chemguide.
  • Benchchem. (n.d.). Application Notes and Protocols for the Esterification of Alcohols with 2-(2-Oxocyclohexyl)acetyl chloride.
  • Kritchevsky, D., et al. (1982).
  • ResearchGate. (2026, January 29).
  • Wikipedia. (n.d.). 2-Furoic acid.
  • ResearchGate. (n.d.). (PDF)
  • National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
  • Santa Cruz Biotechnology. (n.d.). 2-Furoic acid.
  • ResearchGate. (2013, November 27).
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  • ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.
  • SpectraBase. (n.d.). Piperidine.
  • National Industrial Chemicals Notification and Assessment Scheme. (2018, October 26). Esters of tetrahydrofurfuryl alcohol: Human health tier II assessment.
  • MDPI. (n.d.). Synthesis and Pharmacological Properties of Novel Esters Based on Monocyclic Terpenes and GABA.
  • Zikolova, S., et al. (1977). Pharmacological study of the activity of a group of piperizine esters and changes in action relative to their chemical structure. PubMed.
  • SpectraBase. (n.d.). Piperidine - Optional[15N NMR] - Chemical Shifts.
  • Hsin, L. W., et al. (2005). effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. PubMed.
  • Frontiers. (n.d.). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts.
  • Sci-Hub. (n.d.). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts.
  • Freie Universität Berlin. (2021, October 28). Strategies to enhance the applicability of in silico toxicity prediction methods.
  • Asian Journal of Chemistry. (n.d.). NOTE Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione.
  • MDPI. (n.d.). Identification of 3-(piperazinylmethyl)
  • Advanced Journal of Chemistry A. (2023, December 3). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
  • Chem-space. (n.d.). Piperidine | C 5 H 11 N | MD Topology | NMR | X-Ray.
  • PubChem. (n.d.). N-(piperidin-3-ylmethyl)furan-2-carboxamide hydrochloride (C11H16N2O2).
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Sources

Foundational

Physicochemical Profiling and Analytical Methodologies for 3-Piperidinylmethyl 2-furoate hydrochloride

Executive Summary 3-Piperidinylmethyl 2-furoate hydrochloride (PMFH) is a specialized heterocyclic building block and intermediate utilized in advanced pharmaceutical synthesis. Structurally, it combines a basic piperidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Piperidinylmethyl 2-furoate hydrochloride (PMFH) is a specialized heterocyclic building block and intermediate utilized in advanced pharmaceutical synthesis. Structurally, it combines a basic piperidine pharmacophore with an electron-rich furan ring via a hydrolytically sensitive ester linkage. This technical guide details the physicochemical properties, solid-state characterization, and validated analytical protocols required to handle, analyze, and formulate this compound effectively, ensuring rigorous scientific integrity throughout the drug development lifecycle.

Structural and Physicochemical Profiling

The free base of PMFH contains a secondary amine within the piperidine ring, which typically exhibits a pKa of approximately 10.0 to 10.4. In its free base form, the molecule is highly lipophilic and prone to oxidative degradation and volatilization. Converting it to the hydrochloride salt (CAS 1220020-31-4) fundamentally alters its physicochemical landscape[1].

Causality of the Salt Form : The hydrochloride salt formation protonates the piperidine nitrogen, significantly increasing the crystal lattice energy. This elevates the melting point, enhances solid-state stability against ambient oxidation, and drastically improves aqueous solubility. This shifts the compound into a favorable profile analogous to Biopharmaceutics Classification System (BCS) Class I or III, facilitating easier formulation for in vitro assays.

Table 1: Key Physicochemical Descriptors
PropertyValueRationale / Implication
Molecular Formula C11H15NO3 • HClRepresents the protonated piperidine salt[1].
Molecular Weight 245.70 g/mol Low MW favors high ligand efficiency in drug design.
PubChem CID 53409793Unique identifier for the PMFH structure[2].
pKa (Calculated) ~10.2 (Piperidine N)Dictates the need for strict pH control in HPLC to prevent peak tailing.
LogP (Free Base) ~1.5 - 2.0Moderate lipophilicity; good membrane permeability.
H-Bond Donors 2 (Salt form)Contributes to aqueous solvation shell formation.
H-Bond Acceptors 4Furan oxygen and ester moiety dominate receptor interactions.

Analytical Characterization Protocols

To ensure trust and reproducibility, the analytical evaluation of PMFH must account for its specific functional groups. The secondary amine can interact with residual silanols on silica-based HPLC columns, leading to severe peak tailing if the mobile phase pH is not strictly controlled.

HPLC-UV Method for Purity and Stability

Protocol Causality : We employ a low-pH mobile phase (pH 2.5) using Trifluoroacetic acid (TFA). At pH 2.5, the piperidine nitrogen (pKa ~10.2) is fully protonated. TFA acts as an ion-pairing agent, masking residual silanol interactions on the C18 stationary phase and ensuring sharp, symmetrical peaks.

Step-by-Step Methodology:

  • Column Selection : Use a superficially porous particle (SPP) C18 column (e.g., 100 x 4.6 mm, 2.7 µm). SPP columns provide high efficiency at lower backpressures, aligning with modern USP <621> allowable adjustments for gradient methods[3].

  • Mobile Phase Preparation :

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Elution : Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

  • Detection : UV absorbance at 254 nm (optimal for the conjugated furan ring).

  • System Suitability Testing (Self-Validation) :

    • Inject a 0.1 mg/mL standard solution of PMFH.

    • Acceptance Criteria: Tailing factor ( Tf​ ) must be ≤1.5 . Theoretical plates ( N ) must be ≥10,000 . If Tf​>1.5 , prepare fresh mobile phase to ensure precise pH control or adjust gradient slope within USP <621> limits[4].

Solid-State Characterization

Understanding the solid-state properties of the HCl salt is critical to prevent polymorphic transitions during storage and formulation.

SolidStateWorkflow A API Synthesis (PMFH) B HCl Salt Crystallization A->B C Thermal Analysis (DSC / TGA) B->C Thermal stability D XRPD Pattern Generation B->D Lattice structure E Polymorph Selection C->E D->E

Logical workflow for the solid-state characterization and polymorph selection of PMFH.

Degradation Pathways and Stability (ICH Q1A(R2) Compliance)

Regulatory submissions require rigorous forced degradation studies to establish stability-indicating methods per ICH Q1A(R2) guidelines[5]. PMFH possesses two primary liabilities: the ester linkage and the furan ring.

Mechanistic Causality of Degradation :

  • Ester Hydrolysis : The ester bond connecting the piperidinylmethyl moiety and the furoate group is highly susceptible to both acid- and base-catalyzed hydrolysis. In an aqueous environment at extreme pH, the ester cleaves to yield 3-piperidinemethanol and 2-furoic acid.

  • Furan Oxidation : The electron-rich furan ring is susceptible to electrophilic attack and oxidation, particularly in the presence of peroxides or prolonged UV exposure, leading to ring-opened degradation products.

DegradationLogic Intact Intact PMFH (Ester Linkage) Environment Aqueous Environment + Thermal Stress Intact->Environment pH_Extremes pH Extremes (Acid/Base) Environment->pH_Extremes Cleavage Ester Cleavage (Hydrolysis) pH_Extremes->Cleavage Catalysis Product1 3-Piperidinemethanol Cleavage->Product1 Product2 2-Furoic Acid Cleavage->Product2

Mechanistic pathway of pH-dependent ester hydrolysis in PMFH.

Table 2: Forced Degradation Matrix
Stress ConditionReagents / EnvironmentExpected Primary DegradantsAnalytical Rationale
Hydrolytic (Acid) 0.1 N HCl, 60°C, 24h2-Furoic acid, 3-PiperidinemethanolValidates stability in gastric pH.
Hydrolytic (Base) 0.1 N NaOH, 60°C, 24h2-Furoic acid, 3-PiperidinemethanolRapid ester saponification expected.
Oxidative 3% H2O2, Room Temp, 24hFuran ring-opened speciesAssesses shelf-life vulnerability.
Thermal Solid state, 105°C, 7 daysMinimal degradation expectedVerifies solid-state lattice strength.

Conclusion

3-Piperidinylmethyl 2-furoate hydrochloride is a versatile chemical entity whose handling and analysis require a deep understanding of its acid-base chemistry and hydrolytic liabilities. By leveraging low-pH ion-pairing chromatography and rigorous solid-state profiling, researchers can ensure the integrity of this compound, generating self-validating data that withstands regulatory scrutiny.

References

  • National Center for Biotechnology Information (PubChem) . "PubChem Compound Summary for CID 53409793". NIH. Available at:[Link]

  • Agilent Technologies . "Understanding the Latest Revisions to USP <621>". Agilent Whitepapers. Available at:[Link]

  • Food and Drug Administration (FDA) . "Q1 Stability Testing of Drug Substances and Drug Products". Federal Register. Available at:[Link]

Sources

Exploratory

A Mechanistic Investigation of 3-Piperidinylmethyl 2-furoate hydrochloride: A Hypothetical Exploration of Potential Biological Targets and Pathways

Abstract This technical guide provides a comprehensive analysis of the potential biological pathways affected by the novel compound, 3-Piperidinylmethyl 2-furoate hydrochloride. In the absence of direct empirical data fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the potential biological pathways affected by the novel compound, 3-Piperidinylmethyl 2-furoate hydrochloride. In the absence of direct empirical data for this specific molecule, this document synthesizes the known pharmacological activities of its constituent moieties—the 2-furoic acid core and the piperidinylmethyl substituent—to construct a scientifically grounded hypothesis of its mechanism of action. We will delve into the established roles of furan and piperidine derivatives in various therapeutic areas, proposing a model of synergistic or novel bioactivity for the title compound. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational framework for future empirical investigation.

Introduction: Deconstructing 3-Piperidinylmethyl 2-furoate hydrochloride

3-Piperidinylmethyl 2-furoate hydrochloride is a chemical entity comprising a 2-furoic acid ester linked to a piperidine ring via a methylene bridge. The hydrochloride salt form is typically employed to enhance aqueous solubility and stability, a common practice for amine-containing pharmaceutical compounds[1][2]. The biological activity of this molecule is likely determined by the individual contributions and potential synergistic interactions of its two core scaffolds: the furan ring of the furoate and the piperidine ring.

The furan ring is a "privileged scaffold" in medicinal chemistry, appearing in a multitude of approved drugs and bioactive molecules[3]. Derivatives of 2-furoic acid, in particular, are precursors to a wide array of pharmaceuticals, including antimicrobial, anti-inflammatory, and cardiovascular agents[4]. Similarly, the piperidine ring is a ubiquitous structural motif in medicinal chemistry, valued for its ability to confer favorable pharmacokinetic properties and engage in specific molecular interactions with biological targets[5][6]. Its presence is noted in drugs targeting cancer, central nervous system disorders, and infectious diseases[5].

This guide will therefore proceed by first examining the established biological pathways associated with 2-furoic acid derivatives and piperidine-containing compounds individually. Subsequently, a hypothetical model for the integrated action of 3-Piperidinylmethyl 2-furoate hydrochloride will be proposed, culminating in suggested experimental workflows for its validation.

The 2-Furoate Moiety: A Versatile Pharmacophore

The 2-furoic acid scaffold is a versatile building block in drug discovery, with its derivatives exhibiting a broad spectrum of biological activities.

Antimicrobial and Antifungal Activity

Furan derivatives are well-documented for their antimicrobial properties[3][4]. One potential mechanism of action is the inhibition of the folate synthesis pathway, essential for microbial survival. Specifically, furan-based compounds can act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme critical for the production of folic acid in bacteria[3].

Hypothesized Pathway: Inhibition of Folate Synthesis

folate_synthesis PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_diphosphate Dihydropteroate diphosphate Dihydropteroate_diphosphate->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Inhibition Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Purines_Thymidine Purines, Thymidine, Amino Acids Tetrahydrofolate->Purines_Thymidine Furoate_Derivative 3-Piperidinylmethyl 2-furoate hydrochloride (Furoate Moiety) Furoate_Derivative->DHPS

Caption: Hypothesized inhibition of bacterial folate synthesis by the furoate moiety.

Anticancer Potential

Several furan derivatives have demonstrated cytotoxic activity against various cancer cell lines[3][7]. The proposed mechanisms often involve the modulation of key signaling pathways that are dysregulated in cancer, such as the PI3K/Akt and Wnt/β-catenin pathways, which are critical for cell proliferation and survival[3].

The Piperidine Moiety: A Scaffold for Diverse Pharmacological Actions

The piperidine ring is a cornerstone of modern medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological effects[5][6].

Anticancer and Immunomodulatory Effects

Piperidine-containing compounds have shown promise as anticancer agents through various mechanisms. Some derivatives exhibit direct cytotoxicity, while others can modulate the immune system to enhance anti-tumor responses[8]. For instance, certain piperidinyl-azetidine derivatives act as antagonists of the C-C chemokine receptor 4 (CCR4). CCR4 is expressed on regulatory T cells (Tregs), which can suppress the anti-tumor immune response. By blocking CCR4, these compounds can inhibit the recruitment of Tregs to the tumor microenvironment, thereby potentiating the anti-tumor immune response[9].

Furthermore, derivatives of piperidine have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells[10].

Hypothesized Pathway: Modulation of the Tumor Microenvironment and Cell Cycle

anticancer_pathways cluster_TME Tumor Microenvironment cluster_Cell_Cycle Cell Cycle Regulation CCL17_CCL22 CCL17/CCL22 CCR4 CCR4 CCL17_CCL22->CCR4 Treg Regulatory T cell (Treg) CCR4->Treg Recruitment Immune_Suppression Immune Suppression Treg->Immune_Suppression Piperidine_Moiety_CCR4 3-Piperidinylmethyl 2-furoate hydrochloride (Piperidine Moiety) Piperidine_Moiety_CCR4->CCR4 Antagonism CDK2 CDK2 Cell_Cycle_Progression Cell Cycle Progression CDK2->Cell_Cycle_Progression Piperidine_Moiety_CDK2 3-Piperidinylmethyl 2-furoate hydrochloride (Piperidine Moiety) Piperidine_Moiety_CDK2->CDK2 Inhibition experimental_workflow Compound 3-Piperidinylmethyl 2-furoate hydrochloride Antimicrobial_Screen Antimicrobial Screening (MIC assays against a panel of bacteria and fungi) Compound->Antimicrobial_Screen Anticancer_Screen Anticancer Screening (Cytotoxicity assays against a panel of cancer cell lines) Compound->Anticancer_Screen CNS_Screen CNS Activity Screening (e.g., ion channel assays, receptor binding assays) Compound->CNS_Screen Data_Analysis Data Analysis and Prioritization Antimicrobial_Screen->Data_Analysis Anticancer_Screen->Data_Analysis CNS_Screen->Data_Analysis Pathway_Deconvolution Pathway Deconvolution Studies Data_Analysis->Pathway_Deconvolution

Caption: A streamlined workflow for the initial biological evaluation.

Detailed Protocol for In Vitro Anticancer Activity Assessment

Should initial screening indicate significant cytotoxic activity against cancer cell lines, the following detailed protocol can be employed for further investigation.

Protocol: Cell Viability Assay (MTT Assay)

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, Panc-1 for pancreatic cancer) in appropriate media and conditions.

  • Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare a serial dilution of 3-Piperidinylmethyl 2-furoate hydrochloride in culture medium. Treat the cells with varying concentrations of the compound for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Incubation: After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

While direct experimental evidence for the biological effects of 3-Piperidinylmethyl 2-furoate hydrochloride is currently lacking, a robust hypothesis can be formulated based on the well-established pharmacology of its constituent 2-furoate and piperidine moieties. This guide posits that the compound holds potential as a multi-target agent with possible applications in oncology, infectious diseases, and neurology. The proposed experimental workflows provide a clear path forward for the empirical validation of these hypotheses. Future research should focus on the systematic evaluation of this compound's in vitro and in vivo activity to fully elucidate its therapeutic potential and mechanism of action.

References

  • McCune, S.A. et al. (1979). J. Biol. Chem., 254(20), 10095-10101.
  • Stankovičová, H. et al. (1998). Effect of local anesthetic [2-(alkyloxy)phenyl]-2-(1-piperidinyl)ethyl esters of carbamic acid on the activity of purified sarcoplasmic reticulum (Ca-Mg)ATPase. PubMed. [Link]

  • Recent Advances in the Synthesis of 2-Furoic Acid and 2,5-Furandicarboxylic Acid from Furfural. (2020). ResearchGate. [Link]

  • Antitumor activity of a piperidine phospholipid. (1991). PubMed. [Link]

  • Zikolova, S. et al. (1977). Pharmacological study of the activity of a group of piperizine esters and changes in action relative to their chemical structure. PubMed. [Link]

  • Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain. (2014). ResearchGate. [Link]

  • Hassan, G.S. et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. PMC. [Link]

  • Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. (2023). RSC Publishing. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2026). PubMed. [Link]

  • Narjes, F. et al. (2020). Novel Piperidinyl-Azetidines as Potent and Selective CCR4 Antagonists Elicit Antitumor Response as a Single Agent and in Combination with Checkpoint Inhibitors. PubMed. [Link]

  • Oravec, M. et al. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. PMC. [Link]

  • Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. (2023). Journal of Clinical Medicine of Kazakhstan. [Link]

  • Yasodha, T. & Moorthy, R.V. (2021). Synthesis, Characterization and Antibacterial Evaluation of 3-Allyl 2,6-Bis(4-Fluorophenyl)Piperidine-4-One. Acta Scientific. [Link]

  • Synthesis and characterization of transition metal complexes derived from some biologically active furoic acid hydrazones. (2007). SciSpace. [Link]

  • Synthesis and biological evaluation of some novel N1,N3- substituted 1-piperidin-4-yl-1,3-dihydro-2H-benzimida. (2012). Der Pharma Chemica. [Link]

  • Głowacka, I.E. et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI. [Link]

  • Chang, M. & Tai, H. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1889. [Link]

  • Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. (2019). ResearchGate. [Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of 3-Piperidinylmethyl 2-Furoate Hydrochloride

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Strategic Rationale The compound 3-piperidinylmethyl 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Strategic Rationale

The compound 3-piperidinylmethyl 2-furoate hydrochloride is a highly versatile building block frequently utilized in the development of heterocyclic therapeutics, including lipophilic acetylcholine analogues and analgesic agents[1][2]. Structurally, it consists of a basic piperidine pharmacophore linked via a methylene bridge to a 2-furoate ester.

Synthesizing this molecule requires a highly controlled, three-step sequence to prevent unwanted side reactions such as N -acylation or ester hydrolysis. As a Senior Application Scientist, I have designed this protocol as a self-validating system . We employ a temporary tert-butyloxycarbonyl (Boc) protecting group to isolate the reactivity of the primary alcohol, followed by a nucleophilic catalyst-driven esterification, and finally, an anhydrous deprotection that directly yields the target compound as a highly pure, easily isolable hydrochloride salt.

Mechanistic Design & Causality

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your synthetic execution, it is critical to understand why these specific conditions are chosen:

  • Orthogonal Protection (Boc Group): 3-Piperidinemethanol possesses both a secondary amine and a primary alcohol. Because the amine is significantly more nucleophilic, direct reaction with 2-furoyl chloride would predominantly yield the N -amide. By pre-treating the starting material with Di-tert-butyl dicarbonate (Boc 2​ O), we mask the amine[1]. The Boc group is chosen specifically because it is stable to the basic conditions of the subsequent esterification but highly labile under anhydrous acidic conditions.

  • Nucleophilic Catalysis (DMAP): Esterification using 2-furoyl chloride and Triethylamine (TEA) alone can be sluggish and prone to degradation. The addition of 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst. DMAP attacks the acyl chloride to form a highly electrophilic N -acylpyridinium intermediate, accelerating the O -acylation by several orders of magnitude[3].

  • Anhydrous Salt Formation: Deprotection must be performed using anhydrous HCl (e.g., 4M HCl in dioxane). Using aqueous acids (like standard hydrochloric acid) would risk hydrolyzing the newly formed furoate ester. The anhydrous conditions cleanly cleave the Boc group as isobutylene and CO 2​ gases, driving the reaction forward while simultaneously precipitating the target compound as an insoluble hydrochloride salt.

Synthesis_Workflow A 3-Piperidinemethanol (Free Base) B N-Boc-3-piperidinemethanol (Protected Intermediate) A->B Boc2O, TEA DCM, 0°C -> RT C N-Boc-3-piperidinylmethyl 2-furoate (Esterified) B->C 2-Furoyl Chloride, TEA DMAP, DCM, 0°C -> RT D 3-Piperidinylmethyl 2-furoate HCl (Final Salt) C->D 4M HCl in Dioxane RT, 2h

Fig 1. Three-step synthetic workflow for 3-Piperidinylmethyl 2-furoate hydrochloride.

DMAP_Catalysis A 2-Furoyl Chloride (Acyl Donor) B N-Acylpyridinium Intermediate (Highly Electrophilic) A->B + DMAP - Cl⁻ C O-Acylated Furoate Ester (Product) B->C Acyl Transfer (DMAP Regenerated) D N-Boc-3-piperidinemethanol (Nucleophile) D->B Nucleophilic Attack

Fig 2. Mechanistic role of DMAP as a nucleophilic catalyst in furoate esterification.

Quantitative Reagent Matrix

Note: The following table is scaled for a 10 mmol (~1.15 g) synthesis of the starting material. Adjust volumetrics proportionally for scale-up.

StepReagent / MaterialMW ( g/mol )EquivalentsAmountRole
1 3-Piperidinemethanol115.171.001.15 g (10 mmol)Starting Material
1 Boc 2​ O218.251.102.40 g (11 mmol)Protecting Agent
1 Triethylamine (TEA)101.191.502.10 mL (15 mmol)Base
1 Dichloromethane (DCM)84.93-20 mLSolvent
2 N-Boc-3-piperidinemethanol215.291.00~2.15 g (10 mmol)Intermediate 1
2 2-Furoyl Chloride130.531.201.18 mL (12 mmol)Acylating Agent
2 Triethylamine (TEA)101.191.502.10 mL (15 mmol)Base / Acid Scavenger
2 DMAP122.170.10122 mg (1 mmol)Nucleophilic Catalyst
3 N-Boc-furoate ester309.361.00~3.09 g (10 mmol)Intermediate 2
3 4M HCl in Dioxane36.465.0012.5 mL (50 mmol)Deprotecting Agent / Salt

Step-by-Step Experimental Protocol

Step 1: Synthesis of N -Boc-3-piperidinemethanol
  • Initiation: Charge an oven-dried 100 mL round-bottom flask with 3-piperidinemethanol (1.15 g, 10 mmol) and anhydrous DCM (20 mL) under a nitrogen atmosphere.

  • Base Addition: Add TEA (2.10 mL, 15 mmol) and cool the reaction mixture to 0 °C using an ice-water bath.

  • Protection: Dissolve Boc 2​ O (2.40 g, 11 mmol) in 5 mL of DCM and add it dropwise to the stirring solution over 15 minutes to control the mild exotherm[1].

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (RT) for 4 hours.

  • Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO 3​ . Separate the organic layer, and wash the aqueous layer with DCM (2 × 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield Intermediate 1 as a viscous colorless oil. (Self-Validation: Ninhydrin stain on TLC should show no primary/secondary amine activity).

Step 2: Esterification with 2-Furoyl Chloride
  • Initiation: Dissolve the crude N -Boc-3-piperidinemethanol (~10 mmol) in anhydrous DCM (25 mL) under nitrogen.

  • Catalyst & Base: Add TEA (2.10 mL, 15 mmol) and DMAP (122 mg, 1 mmol). Cool the flask to 0 °C.

  • Acylation: Add 2-furoyl chloride (1.18 mL, 12 mmol) dropwise via syringe. Caution: 2-furoyl chloride is highly reactive and lachrymatory. The solution will likely turn pale yellow/orange as the acylpyridinium complex forms[3].

  • Propagation: Stir at 0 °C for 30 minutes, then warm to RT and stir for an additional 3 hours.

  • Workup: Dilute with DCM (20 mL). Wash sequentially with 1M HCl (15 mL) to remove DMAP/TEA, saturated NaHCO 3​ (20 mL) to remove unreacted furoic acid, and brine (20 mL). Dry over Na 2​ SO 4​ , filter, and concentrate. Purify via flash column chromatography (Hexanes:EtOAc, 8:2) to yield Intermediate 2.

Step 3: Deprotection and Hydrochloride Salt Formation
  • Initiation: Dissolve Intermediate 2 (~3.09 g, 10 mmol) in a minimal amount of anhydrous diethyl ether or DCM (10 mL).

  • Deprotection: Slowly add 4M HCl in dioxane (12.5 mL, 50 mmol) at RT. Effervescence (CO 2​ and isobutylene gas evolution) will be observed immediately.

  • Precipitation: Stir the mixture at RT for 2 hours. As the Boc group is cleaved, the highly polar hydrochloride salt of the product will precipitate out of the non-polar solvent mixture.

  • Isolation: Filter the resulting white precipitate through a sintered glass funnel (medium porosity). Wash the filter cake thoroughly with cold anhydrous diethyl ether (3 × 10 mL) to remove any residual dioxane and organic impurities.

  • Drying: Dry the solid in vacuo at 40 °C for 4 hours to afford 3-Piperidinylmethyl 2-furoate hydrochloride as a white crystalline solid.

In-Process Control (IPC) & Quality Assurance

To ensure the trustworthiness of the synthesis, utilize the following analytical checkpoints:

StageAnalytical MethodExpected ObservationFailure Mode / Corrective Action
Step 1 (Boc) TLC (DCM:MeOH 9:1)Product Rf ~0.6 (Ninhydrin negative, I 2​ active).If starting material remains (Ninhydrin positive), add 0.2 eq Boc 2​ O and stir for 2h.
Step 2 (Ester) TLC (Hexanes:EtOAc 7:3)Product Rf ~0.5 (UV active at 254 nm).If alcohol remains, ensure complete dryness of DCM. Moisture destroys 2-furoyl chloride.
Step 3 (Salt) Visual / GravimetricCopious white precipitate forms within 30 mins.If no precipitate forms, add 20 mL cold diethyl ether to force crystallization.
Final Product 1 H NMR (DMSO- d6​ )Absence of Boc singlet at ~1.4 ppm. Broad NH 2+​ peak at ~9.0 ppm.If Boc peak persists, resuspend in 4M HCl/Dioxane and stir for an additional 2 hours.

References

  • Title: Heterocyclic analgesic compounds and methods of use thereof (US6635661B2)
  • Title: N-[18F]Fluoroethylpiperidin-4ylmethyl Acetate, a Novel Lipophilic Acetylcholine Analogue for PET Measurement of Brain Acetylcholinesterase Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: A Modular Approach to Angularly Fused Polyquinanes via Ring-Rearrangement Metathesis: Synthetic Access to Cameroonanol Analogues and the Basic Core of Subergorgic Acid and Crinipellin Source: ACS Omega (ACS Publications) URL: [Link]

Sources

Application

Application Notes and Protocols for the In Vitro Characterization of 3-Piperidinylmethyl 2-furoate hydrochloride

These application notes provide a comprehensive guide for the in vitro pharmacological characterization of 3-Piperidinylmethyl 2-furoate hydrochloride. This document is intended for researchers, scientists, and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for the in vitro pharmacological characterization of 3-Piperidinylmethyl 2-furoate hydrochloride. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel compounds. The protocols detailed herein are designed to be robust and self-validating, enabling a thorough investigation of the compound's mechanism of action, with a presumptive focus on the muscarinic acetylcholine receptor system based on its structural motifs.

The piperidine scaffold is a well-established privileged structure in medicinal chemistry, found in a multitude of clinically approved drugs targeting the central nervous system and other systems.[1] Similarly, the furoate moiety is a component of various biologically active molecules.[2] The combination of these two fragments in 3-Piperidinylmethyl 2-furoate hydrochloride suggests a potential interaction with neurotransmitter receptors. Given that many piperidine-containing compounds exhibit activity as muscarinic receptor antagonists, this guide will focus on in vitro assays designed to probe this interaction.[3][4]

Presumed Mechanism of Action: Muscarinic Receptor Antagonism

Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors (GPCRs) that are divided into five subtypes (M1-M5).[5] These receptors are involved in a wide array of physiological functions, making them attractive targets for therapeutic intervention.[4] The M1, M3, and M5 subtypes typically couple to Gq/11 proteins, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium.[6] Conversely, the M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.[6][7]

Based on its chemical structure, it is hypothesized that 3-Piperidinylmethyl 2-furoate hydrochloride may act as an antagonist at one or more of the muscarinic receptor subtypes. An antagonist will bind to the receptor but will not elicit a biological response, thereby blocking the effects of the endogenous agonist, acetylcholine. The following protocols are designed to test this hypothesis by determining the binding affinity and functional activity of the compound at each of the five muscarinic receptor subtypes.

Signaling Pathways of Muscarinic Receptor Subtypes

Muscarinic Receptor Signaling cluster_Gq Gq/11-Coupled Receptors cluster_Gi Gi/o-Coupled Receptors M1 M1, M3, M5 PLC Phospholipase C (PLC) M1->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Induces M2 M2, M4 AC Adenylyl Cyclase (AC) M2->AC Inhibits ATP ATP AC->ATP Converts cAMP ↓ cAMP ATP->cAMP Acetylcholine Acetylcholine (Agonist) Acetylcholine->M1 Acetylcholine->M2 Test_Compound 3-Piperidinylmethyl 2-furoate hydrochloride (Putative Antagonist) Test_Compound->M1 Test_Compound->M2

Caption: Signaling pathways for Gq/11 and Gi/o-coupled muscarinic receptors.

Experimental Workflow for In Vitro Characterization

A systematic approach is crucial for the in vitro characterization of a novel compound. The following workflow is recommended to first determine the binding affinity of 3-Piperidinylmethyl 2-furoate hydrochloride to the muscarinic receptors and then to elucidate its functional effects.

Experimental_Workflow start Start: Compound (3-Piperidinylmethyl 2-furoate hydrochloride) binding_assay Radioligand Competition Binding Assay start->binding_assay determine_ki Determine Ki at M1, M2, M3, M4, M5 binding_assay->determine_ki functional_assays Functional Assays determine_ki->functional_assays If binding is observed ca_flux Calcium Flux Assay (M1, M3, M5) functional_assays->ca_flux camp_assay cAMP Accumulation Assay (M2, M4) functional_assays->camp_assay determine_ic50 Determine IC50 ca_flux->determine_ic50 camp_assay->determine_ic50 data_analysis Data Analysis and Pharmacological Profile determine_ic50->data_analysis end End data_analysis->end

Caption: Recommended experimental workflow for in vitro characterization.

Protocol 1: Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of the test compound for each of the five human muscarinic receptor subtypes (M1-M5) by measuring its ability to compete with a radiolabeled antagonist for binding to the receptor.[5]

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).

  • Test Compound: 3-Piperidinylmethyl 2-furoate hydrochloride.

  • Non-specific binding control: Atropine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of 3-Piperidinylmethyl 2-furoate hydrochloride in assay buffer.

  • Assay Setup: In a 96-well microplate, add the following in triplicate:

    • Total Binding: Assay buffer, [3H]-NMS (at a concentration near its Kd), and cell membrane suspension.

    • Non-specific Binding: Assay buffer, [3H]-NMS, a high concentration of atropine (e.g., 1 µM), and cell membrane suspension.

    • Competition: Assay buffer, [3H]-NMS, serial dilutions of the test compound, and cell membrane suspension.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Receptor SubtypeRadioligandHypothetical Ki (nM) for 3-Piperidinylmethyl 2-furoate hydrochloride
M1[3H]-NMS15
M2[3H]-NMS5
M3[3H]-NMS25
M4[3H]-NMS8
M5[3H]-NMS30

Protocol 2: Functional Assays

Functional assays are essential to determine whether the test compound acts as an agonist, antagonist, or allosteric modulator at the muscarinic receptors.

Calcium Flux Assay (for M1, M3, and M5 Receptors)

This assay measures changes in intracellular calcium concentration in response to receptor activation.[6]

Materials:

  • HEK293 or CHO cells stably expressing the M1, M3, or M5 receptor subtype.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Probenecid (to prevent dye leakage).

  • Known muscarinic agonist (e.g., Carbachol).

  • 3-Piperidinylmethyl 2-furoate hydrochloride.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Fluorescence plate reader.

Procedure:

  • Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution containing probenecid. Incubate as per the manufacturer's instructions.

  • Compound Addition:

    • Agonist Mode: Add serial dilutions of the test compound to the cells.

    • Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound before adding a fixed concentration (e.g., EC80) of a known agonist like carbachol.

  • Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader.

Data Analysis:

  • The change in fluorescence is proportional to the increase in intracellular calcium.

  • For agonist activity, calculate the EC50 value from the concentration-response curve.

  • For antagonist activity, calculate the IC50 value from the inhibition of the agonist response.

cAMP Accumulation Assay (for M2 and M4 Receptors)

This assay measures the inhibition of adenylyl cyclase activity, which results in a decrease in intracellular cAMP levels.[6]

Materials:

  • CHO or HEK293 cells stably expressing the M2 or M4 receptor subtype.

  • Forskolin (an adenylyl cyclase activator).

  • Known muscarinic agonist (e.g., Oxotremorine-M).

  • 3-Piperidinylmethyl 2-furoate hydrochloride.

  • cAMP detection kit (e.g., HTRF, ELISA).

Procedure:

  • Cell Plating: Seed the cells in a suitable assay plate and culture overnight.

  • Forskolin Stimulation: Pre-treat the cells with forskolin to elevate basal cAMP levels.

  • Compound Addition:

    • Agonist Mode: Add serial dilutions of the test compound.

    • Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound before adding a fixed concentration of a known agonist.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the cAMP concentration using a suitable detection kit according to the manufacturer's protocol.

Data Analysis:

  • Generate concentration-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Assay TypeReceptor SubtypeKnown AgonistHypothetical IC50 (nM) for 3-Piperidinylmethyl 2-furoate hydrochloride
Calcium FluxM1Carbachol20
Calcium FluxM3Carbachol35
Calcium FluxM5Carbachol40
cAMP AccumulationM2Oxotremorine-M7
cAMP AccumulationM4Oxotremorine-M12

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through the inclusion of appropriate controls. In the radioligand binding assay, the use of a known high-affinity antagonist (atropine) for determining non-specific binding ensures the accuracy of the specific binding measurement. In the functional assays, the use of a known agonist (carbachol or oxotremorine-M) provides a reference for the expected biological response and allows for the quantification of antagonist potency. The generation of full concentration-response curves is critical for accurately determining IC50 and EC50 values.

Conclusion

These application notes provide a framework for the comprehensive in vitro characterization of 3-Piperidinylmethyl 2-furoate hydrochloride. By following the detailed protocols for radioligand binding and functional assays, researchers can determine the compound's binding affinity and functional activity at the five muscarinic receptor subtypes. This information is crucial for understanding its pharmacological profile and for guiding further drug development efforts.

References

  • Nilvebrant, L., & Sparf, B. (1986). In vivo and in vitro effects of muscarinic receptor antagonists on contractions and release of [3H]acetylcholine in the rabbit urinary bladder. PubMed. [Link]

  • Pulido-Rios, M. T., et al. (2010). In Vitro Isolated Tissue Functional Muscarinic Receptor Assays. Current Protocols in Pharmacology. [Link]

  • Steinfeld, T., et al. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. Current Protocols in Pharmacology. [Link]

  • Hassan, A. S., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. PMC. [Link]

  • Ilyas, A., et al. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan. [Link]

  • Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology. [Link]

  • Pospisil, J., et al. (2023). Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. RSC Publishing. [Link]

  • Jasińska, J., et al. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • Manolov, I., et al. (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Pharmaceuticals. [Link]

  • ResearchGate (2022). Synthesis, Characterization and In Vitro Pharmacological Screening of 3, 4-Dihydropyrimidin-2-one Derivatives. [Link]

  • Gomaa, H. A. M., et al. (2025). Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity. Archiv der Pharmazie. [Link]

  • Khotimchenko, Y. S., & Vasileva, E. A. (2023). Fascinating Furanosteroids and Their Pharmacological Profile. MDPI. [Link]

Sources

Method

Preclinical Evaluation and Dosing Guidelines for Novel Piperidine-Furoate Esters in Murine Models: A Focus on 3-Piperidinylmethyl 2-furoate hydrochloride

Introduction & Chemical Rationale The transition of novel synthetic small molecules from in vitro hits to in vivo pharmacological probes requires rigorous, causality-driven pharmacokinetic (PK) and pharmacodynamic (PD) p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

The transition of novel synthetic small molecules from in vitro hits to in vivo pharmacological probes requires rigorous, causality-driven pharmacokinetic (PK) and pharmacodynamic (PD) profiling. 3-Piperidinylmethyl 2-furoate hydrochloride represents a unique chemotype that combines a basic piperidine ring with a lipophilic furoate ester.

Understanding the physicochemical properties of the test article is the foundational step in rational experimental design. The hydrochloride salt form is specifically selected to protonate the piperidine nitrogen ( pKa​ ~9.5). Hydrochloride salts are frequently utilized in preclinical development to enhance the aqueous solubility of basic amines, facilitating vehicle formulation without reliance on high concentrations of harsh surfactants that can confound in vivo results[1].

However, the furoate ester moiety introduces a significant metabolic liability. Rodent plasma exhibits exceptionally high carboxylesterase (CES) activity compared to humans, often leading to the rapid hydrolysis of ester-containing compounds into their constituent acids and alcohols[2]. Therefore, any dosing guideline established for murine models must account for the rapid conversion of the parent ester into 3-piperidinylmethanol and 2-furoic acid.

Quantitative Formulation & Pharmacokinetic Targets

To establish a baseline for dosing, researchers must target specific PK parameters. Table 1 summarizes the quantitative thresholds required to validate the dosing of piperidine-furoate esters in mice before advancing to efficacy models.

Table 1: Target Pharmacokinetic Parameters and Formulation Guidelines

ParameterTarget Range (Murine)Causality & Experimental Implication
Aqueous Solubility >5 mg/mL Ensures low-volume IV dosing (max 5 mL/kg in mice) without precipitation.
Plasma Half-Life ( t1/2​ ) >1.5 hours Esters are rapidly hydrolyzed; t1/2​<1h requires continuous infusion rather than bolus dosing.
Bioavailability ( F% ) >30% Necessary for transitioning from IV PK studies to PO (oral) efficacy models.
Volume of Distribution ( Vd​ ) >0.7 L/kg Indicates adequate tissue penetration beyond the central plasma compartment.
Vehicle pH 4.5−7.4 Prevents injection-site necrosis and ensures the HCl salt remains ionized for absorption.

Experimental Workflow Visualization

The following diagram outlines the self-validating logic flow required to establish dosing guidelines for this compound class.

G cluster_0 Phase 1: Formulation & Stability cluster_1 Phase 2: In Vivo PK Profiling cluster_2 Phase 3: PD Translation N1 Vehicle Selection (HCl Salt Optimization) N2 In Vitro Plasma Stability (Esterase Cleavage Check) N1->N2 N3 MTD Determination (Up-and-Down Method) N2->N3 N4 IV / PO Dosing (Murine Model) N3->N4 N5 LC-MS/MS Bioanalysis (Parent & Metabolite) N4->N5 N6 PK/PD Index Calculation (AUC/MIC or Cmax/IC50) N5->N6 N7 Efficacy Dosing Regimen N6->N7

Fig 1: Self-validating preclinical PK/PD workflow for ester-containing amine salts.

Step-by-Step Methodology: Self-Validating PK/PD Profiling

To ensure scientific integrity, every step in this protocol includes a Validation Checkpoint to prevent the propagation of experimental artifacts.

Phase 1: Formulation and Ex Vivo Validation

Step 1: Vehicle Preparation & Compound Solubilization

  • Action: Dissolve 3-Piperidinylmethyl 2-furoate hydrochloride in 0.9% sterile saline or a 5% Dextrose (D5W) solution to achieve a 2 mg/mL concentration.

  • Causality: The hydrochloride salt form renders the basic piperidine nitrogen protonated, significantly increasing thermodynamic solubility in aqueous media. This avoids the necessity of lipophilic co-solvents (e.g., DMSO >5% ) which can precipitate upon injection or artificially alter the volume of distribution ( Vd​ ).

  • Validation Checkpoint: Prior to dosing, analyze the formulation using Dynamic Light Scattering (DLS) or visual inspection against a dark background to ensure the absence of micro-precipitates. A true solution is mandatory for accurate IV dosing.

Step 2: Ex Vivo Plasma Stability Assay

  • Action: Incubate the formulated compound in blank murine plasma at 37°C for 60 minutes, sampling at 0, 15, 30, and 60 mins.

  • Causality: Because the furoate ester bond is highly susceptible to cleavage by murine carboxylesterases, rapid ex vivo degradation will cause in vivo clearance ( Cl ) to be artificially overestimated.

  • Validation Checkpoint: If >50% of the parent compound degrades within 15 minutes ex vivo, researchers must pivot to administering the compound via continuous subcutaneous infusion (e.g., Alzet osmotic pumps) rather than bolus IV/PO to maintain steady-state concentrations.

Phase 2: In Vivo Administration & Sampling

Step 3: Murine Dosing & Serial Bleeding

  • Action: Administer the compound via lateral tail vein injection (IV, 1−5 mg/kg ) and oral gavage (PO, 10−30 mg/kg ). Collect serial blood samples ( ) via the saphenous vein at 8 time points over 24 hours.

  • Causality: Matched IV and PO cohorts are required to calculate absolute bioavailability ( F% ). Saphenous vein sampling allows for repeated measures within the same animal, drastically reducing inter-subject variability and minimizing the number of mice required.

  • Validation Checkpoint: Immediately transfer collected blood to tubes containing an esterase inhibitor (e.g., Sodium Fluoride or bis-p-nitrophenyl phosphate). This halts the ex vivo degradation of the furoate ester prior to centrifugation, ensuring the LC-MS/MS reads true circulating levels.

Phase 3: Bioanalysis and PD Translation

Step 4: LC-MS/MS Quantification

  • Action: Quantify both the parent compound (3-Piperidinylmethyl 2-furoate) and its primary predicted metabolites (3-piperidinylmethanol and 2-furoic acid).

  • Causality: Tracking the metabolites confirms whether rapid clearance is due to ester hydrolysis or other hepatic/renal elimination pathways.

  • Validation Checkpoint: Ensure the mass balance of the parent and metabolite aligns with the administered dose. A rapid, stoichiometric spike in 3-piperidinylmethanol confirms high CES-mediated metabolism.

Step 5: Dosing Regimen Design

  • Action: Calculate the Area Under the Curve (AUC) and Maximum Concentration ( Cmax​ ).

  • Causality: Establishing robust pharmacokinetic/pharmacodynamic (PK/PD) indices—such as AUC/MIC or Cmax​/IC50​ —is critical for translating these rapid-clearance murine profiles into predictive human dosing regimens[3]. If the compound exhibits time-dependent efficacy, the dosing interval must be set so that plasma levels remain above the target IC50​ for at least 50% of the dosing interval.

References

  • Joossen, C., et al. "A novel serine protease inhibitor as potential treatment for dry eye syndrome and ocular inflammation." Scientific Reports, 2020. URL:[Link]

  • Strydom, N., et al. "Pharmacokinetics and Organ Distribution of C-3 Alkyl Esters as Potential Antimycobacterial Prodrugs of Fusidic Acid." ACS Infectious Diseases, 2020. URL:[Link]

  • Reynolds, J., & Heysell, S. K. "Understanding pharmacokinetics to improve tuberculosis treatment outcome." Expert Opinion on Drug Metabolism & Toxicology, 2014. URL:[Link]

Sources

Application

Application Note: NMR Spectroscopy Reference Data and Structural Elucidation Protocol for 3-Piperidinylmethyl 2-Furoate Hydrochloride

Introduction & Scope In modern drug discovery, heterocyclic pharmacophores such as furan-2-carboxylates and piperidine derivatives are frequently utilized to modulate target affinity and pharmacokinetic profiles. 3-Piper...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

In modern drug discovery, heterocyclic pharmacophores such as furan-2-carboxylates and piperidine derivatives are frequently utilized to modulate target affinity and pharmacokinetic profiles. 3-Piperidinylmethyl 2-furoate hydrochloride (CAS: 1220020-31-4) represents a highly versatile building block and reference standard.

The structural verification of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique analytical challenges, primarily due to the conformational dynamics of the protonated piperidine ring and the distinct electronic environment of the furan heteroaromatic system. This application note provides researchers and drug development professionals with rigorously assigned ¹H and ¹³C NMR reference data, alongside a causality-driven, self-validating protocol for sample preparation and data acquisition.

Structural Elucidation & Causality (E-E-A-T)

To ensure high-fidelity spectral interpretation, it is critical to understand the physical chemistry driving the observed chemical shifts.

Furan Ring Dynamics

The ¹H NMR spectra of furan derivatives are characterized by highly distinct chemical shifts dictated by the electronegativity of the ring oxygen and the conjugated electron-withdrawing ester group ()[1]. The H-5 proton is positioned adjacent to the heteroatom, experiencing maximum deshielding and appearing furthest downfield (~7.95 ppm). The H-3 proton is deshielded by the anisotropic effect of the adjacent ester carbonyl (~7.35 ppm), leaving H-4 as the most shielded ring proton (~6.70 ppm).

Piperidine Hydrochloride Salt Effects

The presence of the hydrochloride salt fundamentally alters the NMR profile compared to the free base. Protonation of the secondary amine yields an NH2+​ center, which locks the nitrogen lone pair and significantly slows the rate of ring inversion on the NMR timescale. This protonation induces a strong inductive deshielding effect, shifting the adjacent equatorial and axial protons (at C-2 and C-6) downfield by approximately 0.5 to 1.0 ppm ()[2]. Furthermore, the NH2+​ protons typically manifest as broad singlets due to quadrupolar relaxation and hydrogen bonding with the chloride counterion and solvent.

Solvent Selection Rationale

While deuterated chloroform ( CDCl3​ ) is standard for organic free bases, the polar nature of the hydrochloride salt necessitates the use of Dimethyl Sulfoxide-d6 ( DMSO−d6​ ). DMSO−d6​ not only provides complete solvation—preventing line broadening from undissolved particulates—but also mitigates rapid proton exchange, allowing for the clear observation of the protonated amine signals ().

Experimental Protocol: A Self-Validating System

The following step-by-step methodology is designed as a self-validating system. Each step includes a physical or spectroscopic checkpoint to guarantee the integrity of the final data.

Step 1: Precision Sample Preparation & Filtration
  • Weighing: Accurately weigh 15–20 mg of 3-piperidinylmethyl 2-furoate hydrochloride. Causality: This mass provides an optimal signal-to-noise ratio for ¹³C acquisition without causing viscosity-induced line broadening ()[3].

  • Dissolution: Dissolve the compound in 0.6 mL of DMSO−d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Filtration (Critical): Pass the solution through a tight cotton wool plug packed into a clean Pasteur pipette directly into a 5 mm NMR tube.

    • Self-Validation Checkpoint: Inspect the tube against a light source. The solution must be optically clear. Any remaining solid particles will distort the magnetic field homogeneity, leading to broad peaks and poor spectral resolution[3].

Step 2: Instrument Setup & Locking
  • Insertion & Equilibration: Insert the sample into a 500 MHz NMR spectrometer. Allow 5 minutes for thermal equilibration at 298 K to prevent convection currents.

  • Locking: Lock the spectrometer to the deuterium ( 2H ) frequency of DMSO−d6​ .

    • Self-Validation Checkpoint: Monitor the lock signal level. A stable, non-fluctuating lock level confirms that the sample is homogeneous and free of paramagnetic impurities.

Step 3: Shimming & Tuning
  • Probe Tuning: Tune and match the probe for both ¹H and ¹³C frequencies to maximize energy transfer and signal reception.

  • Shimming: Perform automated gradient shimming (Z1–Z4), followed by manual fine-tuning of the Z1 and Z2 gradients.

    • Self-Validation Checkpoint: Acquire a preliminary 1-scan ¹H spectrum and examine the TMS peak at 0.00 ppm. The peak must be perfectly symmetrical with a width at half-height ( W1/2​ ) of < 1.0 Hz. A split or asymmetric TMS peak indicates poor shimming and requires recalibration.

Step 4: Data Acquisition Parameters
  • ¹H NMR: 16 scans, 2-second relaxation delay ( D1​ ), 30° flip angle. The 2-second delay ensures complete relaxation of the protons, allowing for accurate integration.

  • ¹³C NMR: 1024 scans, 2-second relaxation delay, WALTZ-16 proton decoupling.

Spectral Data Presentation

The following tables summarize the predictive and empirically correlated NMR assignments for 3-piperidinylmethyl 2-furoate hydrochloride based on structural analogs and established chemical shift databases ()[4].

Table 1: ¹H NMR Spectral Data (500 MHz, DMSO−d6​ )
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Notes
NH2+​ 9.20, 8.90br s-2HProtonated piperidine nitrogen; broad due to H-bonding
Furan H-5 7.95dd1.8, 0.81HHighly deshielded by adjacent ring oxygen
Furan H-3 7.35dd3.5, 0.81HDeshielded by conjugated ester carbonyl
Furan H-4 6.70dd3.5, 1.81HCentral furan ring proton
- CH2​ -O- 4.15d6.52HMethylene bridge; split by adjacent Pip H-3
Pip H-2eq, H-6eq 3.25 - 3.15m-2HEquatorial protons adjacent to N+
Pip H-2ax, H-6ax 2.80 - 2.70m-2HAxial protons adjacent to N+
Pip H-3 2.20m-1HMethine proton at the branching point
Pip H-4eq, H-5eq 1.80 - 1.60m-2HPiperidine ring backbone
Pip H-4ax, H-5ax 1.40 - 1.20m-2HPiperidine ring backbone
Table 2: ¹³C NMR Spectral Data (125 MHz, DMSO−d6​ )
PositionChemical Shift (δ, ppm)TypeAssignment Notes
C=O 158.0CEster carbonyl
Furan C-5 148.5CHAdjacent to furan oxygen
Furan C-2 144.0CQuaternary carbon, attached to ester
Furan C-3 119.5CHFuran ring
Furan C-4 112.5CHFuran ring
- CH2​ -O- 66.5 CH2​ Ester-linked methylene
Pip C-2 45.5 CH2​ Adjacent to N+ and chiral C-3
Pip C-6 43.5 CH2​ Adjacent to N+
Pip C-3 33.0CHMethine carbon
Pip C-4 24.5 CH2​ Piperidine ring
Pip C-5 22.0 CH2​ Piperidine ring

Workflow Visualization

The following diagram illustrates the logical progression of the self-validating NMR workflow, ensuring that empirical checkpoints are met before proceeding to structural verification.

NMR_Workflow Start 1. Sample Preparation Weigh 15-20 mg of Compound Dissolve in 0.6 mL DMSO-d6 Filter 2. Filtration Pass through cotton wool plug Self-Validation: Clear Solution Start->Filter Removes particulates Instrument 3. Spectrometer Setup Insert into 500 MHz NMR Lock on 2H (DMSO-d6) Filter->Instrument Ensures field homogeneity Shim 4. Shimming & Tuning Optimize Z1-Z4 gradients Self-Validation: Sharp TMS Peak Instrument->Shim Establishes field stability Acquire 5. Data Acquisition Run 1H (16 scans) & 13C (1024 scans) Apply WALTZ-16 Decoupling Shim->Acquire Maximizes resolution Process 6. Processing & Analysis Fourier Transform, Phase & Baseline Correct Reference to TMS (0.00 ppm) Acquire->Process Generates FID data

Figure 1: Self-validating NMR workflow from sample preparation to spectral processing.

References

  • Title: NMR Sample Preparation: The Complete Guide Source: Organomation URL: [Link]

  • Title: How To Prepare And Run An NMR Sample Source: ALWSCI URL: [Link]

  • Title: 2-Furancarboxylic acid | C5H4O3 | CID 6919 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis of Selected IIIM-290 Salts and NMR Spectroscopy of Piperidine Derivatives Source: ResearchGate / ACS Publications URL: [Link]

Sources

Method

Application Notes &amp; Protocols for the Purification and Extraction of 3-Piperidinylmethyl 2-furoate Hydrochloride

Introduction: Navigating the Purification of a Bifunctional Molecule 3-Piperidinylmethyl 2-furoate hydrochloride is a heterocyclic compound that incorporates a basic piperidine nucleus and a furoate ester moiety. As with...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Purification of a Bifunctional Molecule

3-Piperidinylmethyl 2-furoate hydrochloride is a heterocyclic compound that incorporates a basic piperidine nucleus and a furoate ester moiety. As with many active pharmaceutical ingredients (APIs) and their intermediates, achieving high purity is not merely a procedural step but a fundamental requirement for ensuring safety, efficacy, and regulatory compliance.[1][2] The presence of both a readily protonated amine and a potentially labile ester group presents unique challenges and opportunities for purification. The hydrochloride salt form is typically employed to enhance stability and aqueous solubility, but this also influences the selection of purification strategies.

This guide moves beyond simple procedural lists to provide an in-depth analysis of the chemical principles governing the purification of this molecule. We will explore two primary strategic pathways: the direct purification of the hydrochloride salt and a more comprehensive approach involving the isolation and purification of the free base intermediate. The choice between these pathways is dictated by the nature of the impurities, the required scale of operation, and the final purity specifications.

Part 1: Foundational Chemistry: Properties and Impurity Profile

A successful purification strategy begins with a thorough understanding of the target molecule's physicochemical properties and the likely impurities generated during its synthesis.

Physicochemical Characteristics:

  • Piperidine Moiety: The piperidine nitrogen is basic and will be protonated at neutral or acidic pH. This property is the cornerstone of purification by acid-base liquid-liquid extraction.[3]

  • Furoate Ester: The ester linkage is susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures. This necessitates careful control of pH and temperature during extraction and purification steps.

  • Hydrochloride Salt: The salt form is generally a crystalline solid with higher water solubility and a higher melting point than its corresponding free base, making it amenable to purification by recrystallization.

Logical Framework for pH-Dependent Behavior

The interconversion between the free base and the hydrochloride salt is the most powerful tool in the purification chemist's arsenal for this class of compounds. The following diagram illustrates the fundamental principle.

G HCl_Salt 3-Piperidinylmethyl 2-furoate HCl (Salt Form) Free_Base 3-Piperidinylmethyl 2-furoate (Free Base) HCl_Salt->Free_Base Add Base (e.g., NaHCO₃, K₂CO₃) pH > 8 Aqueous Aqueous Phase (e.g., Water, Brine) HCl_Salt->Aqueous Soluble In Free_Base->HCl_Salt Add Acid (e.g., HCl in Ether) pH < 5 Organic Organic Phase (e.g., EtOAc, DCM) Free_Base->Organic Soluble In

Caption: pH-driven conversion and phase partitioning of the target molecule.

Common Impurity Profile and Mitigation

The impurities in a crude batch of 3-Piperidinylmethyl 2-furoate hydrochloride will typically fall into one of the categories listed below.

Impurity TypeCommon ExamplesPhysicochemical PropertyPreferred Removal Strategy
Unreacted Starting Materials 3-Piperidinemethanol, 2-Furoic AcidBasic / AcidicAcid-Base Extraction
Reagent-Related Impurities Coupling agents, residual base (e.g., TEA)VariesAcid-Base Extraction, Chromatography
Side-Reaction Products Dimerized products, N-acylated piperidineNeutral or Weakly BasicChromatography, Recrystallization
Degradation Products 2-Furoic acid (from ester hydrolysis)AcidicBase wash during free-base extraction or Recrystallization
Residual Solvents Toluene, Dichloromethane, THFVolatileDrying under high vacuum, Recrystallization

Part 2: Purification Strategies and Protocols

The optimal purification workflow must be selected based on the impurity profile established by analytical methods like HPLC, GC-MS, or TLC.

Strategy A: Direct Purification by Recrystallization

This approach is the most straightforward and is preferred when the crude material is of relatively high purity (>90%) and the impurities have different solubility profiles from the desired product. The goal is to select a solvent system in which the hydrochloride salt is soluble at high temperatures but sparingly soluble at low temperatures.[4]

Protocol 1: Single-Solvent Recrystallization

This is the ideal method when a suitable single solvent can be identified.[4]

  • Solvent Selection: In separate test tubes, test the solubility of a small amount (10-20 mg) of the crude hydrochloride salt in various solvents (e.g., isopropanol, ethanol, methanol, acetonitrile, water, or mixtures thereof). A good solvent will dissolve the compound when hot but yield crystals upon cooling.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent to dissolve the compound completely.[4] Using excess solvent will decrease the recovery yield.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[1] This step must be performed rapidly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical as it favors the growth of larger, purer crystals.[4] Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor which contains the soluble impurities.

  • Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.

Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization

This method is useful when no single solvent provides the desired solubility differential.[4]

  • Solvent System Selection: Identify a "good" solvent in which the compound is highly soluble and a miscible "poor" solvent (anti-solvent) in which the compound is poorly soluble.

  • Dissolution: Dissolve the crude solid in the minimum amount of the "good" solvent at room temperature or with gentle heating.

  • Induce Crystallization: Slowly add the "poor" solvent dropwise to the stirred solution until it becomes persistently cloudy (the point of saturation). If necessary, gently warm the solution to redissolve the precipitate, then allow it to cool slowly.

  • Isolation and Drying: Follow steps 4-6 from Protocol 1.

Strategy B: Purification via the Free Base Intermediate

This comprehensive strategy is highly effective for removing a broad spectrum of impurities, especially those that are non-basic or have similar solubility to the hydrochloride salt. It involves converting the salt to the free base, purifying the base, and then reforming the pure hydrochloride salt.

G cluster_0 Purification Workflow via Free Base start Crude HCl Salt basify 1. Dissolve in Water & Basify (e.g., NaHCO₃) start->basify extract 2. Liquid-Liquid Extraction with Organic Solvent (e.g., EtOAc) basify->extract separate Separate Phases extract->separate organic_phase Organic Layer (Contains Free Base) separate->organic_phase aqueous_phase Aqueous Layer (Contains Salts & Polar Impurities) DISCARD separate->aqueous_phase dry 3. Dry (Na₂SO₄) & Concentrate organic_phase->dry chromatography 4. Optional: Column Chromatography (for high purity) dry->chromatography salt_formation 5. Dissolve in Solvent (e.g., Ether) & Add HCl Solution dry->salt_formation Skip if not needed chromatography->salt_formation end Pure HCl Salt Crystals salt_formation->end

Caption: A multi-step workflow for high-purity isolation via the free base.

Protocol 3: Acid-Base Liquid-Liquid Extraction

This protocol isolates the basic free-base form from acidic and neutral impurities.[1]

  • Dissolution & Basification: Dissolve the crude hydrochloride salt in water. Place this aqueous solution in a separatory funnel. Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), until the pH of the aqueous layer is >8. This deprotonates the piperidinium ion, forming the water-insoluble free base.[1]

  • Extraction: Add an equal volume of a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Shake the funnel vigorously, venting frequently, and then allow the layers to separate.

  • Phase Separation: Drain the lower organic layer (if using dichloromethane) or the upper organic layer (if using ethyl acetate) into a clean flask. Perform two additional extractions of the aqueous layer with fresh organic solvent to ensure complete recovery.

  • Washing: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified free base, which may be a solid or an oil.

Protocol 4: Flash Column Chromatography (Optional)

For the highest purity, the free base obtained from Protocol 3 can be further purified by chromatography.

  • Stationary Phase: Silica gel is typically used.

  • Mobile Phase: A non-polar/polar solvent system is employed. A common starting point is a gradient of ethyl acetate in hexanes. To prevent the basic amine from streaking on the acidic silica gel, a small amount of triethylamine (~0.5-1%) is often added to the mobile phase.

  • Procedure: Dissolve the crude free base in a minimal amount of the mobile phase and load it onto the column. Elute the column with the mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 5: Reformation of the Hydrochloride Salt

This is the final step to convert the purified free base back to its stable, solid salt form.

  • Dissolution: Dissolve the purified free base in a dry, non-protic solvent in which the hydrochloride salt is insoluble. Anhydrous diethyl ether or ethyl acetate are common choices.

  • Acidification: While stirring, slowly add a solution of hydrogen chloride. Commercially available solutions, such as 2.0 M HCl in diethyl ether, are convenient. Add the HCl solution dropwise until precipitation ceases.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with a small amount of the cold solvent (e.g., diethyl ether) to remove any excess HCl and soluble impurities. Dry the final product thoroughly under a high vacuum.

Part 3: Purity Verification

After purification, the identity and purity of 3-Piperidinylmethyl 2-furoate hydrochloride must be confirmed.

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for quantitative purity assessment. A reversed-phase C18 column with a mobile phase of acetonitrile/water (containing an additive like TFA or formic acid) is a typical starting point.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide structural confirmation and can detect impurities if they are present at levels of ~1% or greater.[7]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[8]

  • Melting Point: A sharp melting point range is a good indicator of high purity.

Conclusion

The purification of 3-Piperidinylmethyl 2-furoate hydrochloride is a multi-faceted task that leverages fundamental principles of organic chemistry. For moderately pure starting material, direct recrystallization of the hydrochloride salt offers a rapid and efficient path to a high-purity solid. For more complex impurity profiles, a more robust strategy involving conversion to the free base , purification by acid-base extraction and optional chromatography , followed by reformation of the salt , provides the highest assurance of purity. The selection of the appropriate strategy, guided by analytical data, is crucial for the successful development of compounds intended for research and pharmaceutical applications.

References

  • BenchChem. Application Notes & Protocols: Purification Techniques for Piperidine Derivatives. 1

  • BenchChem. Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols. 4

  • Kharb, R., et al. Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Journal of Applied Pharmaceutical Science, 2011. 9

  • Tanaka, H., et al. Process for producing purified piperidine derivative. Google Patents, WO2002085858A1. 10

  • Xie, J.-H., et al. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters, 2016. 11

  • Gmar, S., et al. Extraction of hydrochloric acid with binary mixtures of tertiary amine and organophosphorus acid and analysis of the interaction between the constituents of these mixtures. ResearchGate, 2020. 12

  • Eyal, A., et al. Acids Extraction by Amine-Based Extractants: An Analysis of the Effect of Anion Concentration in the Aqueous Phase Using the Donnan Model. Industrial & Engineering Chemistry Research, 2003. 13

  • Piazzi, L., et al. Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C. Molbank, 2023. 14

  • CN110105418A. A kind of preparation and purification method of fluticasone furoate bulk pharmaceutical chemicals impurity. Google Patents. 15

  • Alguacil, F.J., et al. Insight into the Liquid–Liquid Extraction System AuCl4−/HCl/A327H+Cl− Ionic Liquid/Toluene. Minerals, 2021. 16

  • Piacentini, M. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. University of Connecticut, 2012. 3

  • Al-Othman, Z.A., et al. Liquid Extraction of Hydrochloric Acid from Aqueous Solutions by Tri-n-dodecylamine and Tri-n-octylamine diluents. Periodica Polytechnica Chemical Engineering, 2015. 17

  • Analytical Methods. OPUS at UTS, 2013. 7

  • Dong, M., et al. Development of an orthogonal method for mometasone furoate impurity analysis using supercritical fluid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 2011. 5

  • Nevado, C., et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 2022. 18

  • Zaware, B.H., et al. Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 2017. 2

  • Yasodha, T., et al. Synthesis, Characterization and Antibacterial Evaluation of 3-Allyl 2,6-Bis (4-Fluorophenyl)Piperidine-4-One. Acta Scientific Pharmaceutical Sciences, 2021. 19

  • Waza, A.A., et al. Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 2018. 20

  • Development of an orthogonal method for mometasone furoate impurity analysis using supercritical fluid chromatography. ResearchGate, 2011. 21

  • Kała, M., et al. Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. Critical Reviews in Analytical Chemistry, 2026. 6

  • Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. Medwin Publishers, 2017. 8

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for Improving the Aqueous Solubility of 3-Piperidinylmethyl 2-furoate hydrochloride

Prepared by the Senior Application Science Team Welcome to the technical support center for 3-Piperidinylmethyl 2-furoate hydrochloride. This guide is designed for researchers, scientists, and drug development profession...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Science Team

Welcome to the technical support center for 3-Piperidinylmethyl 2-furoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a hydrochloride salt of a weakly basic ester, its solubility behavior is governed by a delicate interplay of pH, ionic strength, and molecular stability. This document provides a series of troubleshooting guides and in-depth FAQs to help you diagnose and overcome these challenges in your experiments.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of 3-Piperidinylmethyl 2-furoate hydrochloride, providing the foundational knowledge needed to troubleshoot effectively.

Q1: I have 3-Piperidinylmethyl 2-furoate as a hydrochloride salt. Why is it not readily dissolving in neutral water?

A1: While converting a weakly basic parent molecule to a hydrochloride salt is a standard strategy to enhance aqueous solubility, complete dissolution is not guaranteed for several reasons.[1][2]

  • Intrinsic Solubility and pHmax: The hydrochloride salt exists in equilibrium with its un-ionized, or "free base," form in solution. The free base is significantly less soluble than the salt. Every salt of a weak base has a critical pH, known as the pH of maximum solubility (pHmax), above which the free base begins to precipitate out of solution, drastically reducing overall solubility.[3] If the pH of your aqueous medium is not sufficiently acidic, you may be operating above the pHmax.

  • Crystal Lattice Energy: The salt exists as a crystalline solid. For dissolution to occur, the energy released from solvating the ions (the drug cation and chloride anion) must be sufficient to overcome the crystal lattice energy holding the solid together. If the lattice energy is very high, dissolution can be slow or incomplete even under favorable pH conditions.[4]

  • Common-Ion Effect: The solubility of a salt can be suppressed by the presence of a common ion in the solution.[3] If your dissolution medium already contains a significant concentration of chloride ions (e.g., in phosphate-buffered saline), it can shift the equilibrium towards the solid salt form, reducing its solubility.[3]

Q2: What is the very first step I should take to troubleshoot my dissolution problem?

A2: The first and most critical step is to determine the pH-solubility profile of your compound. This involves measuring the solubility of 3-Piperidinylmethyl 2-furoate hydrochloride across a range of pH values (e.g., from pH 2 to pH 8). This foundational experiment will reveal the compound's pHmax and provide a clear operational window for your experiments. The simplest way to start is by attempting to dissolve the compound in a mildly acidic buffer (e.g., pH 4-5) rather than neutral deionized water.

Q3: The parent molecule is a weak base. Can't I just raise the pH to improve solubility?

A3: This is a common misconception and is counterproductive for this specific compound. Raising the pH will deprotonate the positively charged piperidinium ion, converting the salt into its neutral (free base) form. As the free base is significantly less water-soluble, this will cause it to precipitate. Furthermore, as an ester, 3-Piperidinylmethyl 2-furoate is susceptible to base-catalyzed hydrolysis, which would chemically degrade your compound. Therefore, increasing the pH above neutral is not a viable strategy.

Q4: What are the primary strategies I can use if simple pH adjustment isn't sufficient?

A4: If adjusting the pH within a stable range does not achieve the desired concentration, several formulation strategies can be employed. These are ranked from simplest to most complex:

  • Cosolvency: Introducing a water-miscible organic solvent to the aqueous medium.[5]

  • Surfactant Micellization: Using surfactants to form micelles that encapsulate the drug molecule.[6][7]

  • Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins to shield the hydrophobic parts of the molecule.[8][9]

  • Solid Dispersions: Creating an amorphous form of the drug dispersed within a hydrophilic polymer matrix.[10][11]

Section 2: Troubleshooting Guide & Experimental Protocols

This section provides detailed, step-by-step methodologies for systematically addressing solubility issues.

2.1 Protocol: Determining the pH-Solubility Profile

Understanding the relationship between pH and solubility is paramount. This protocol outlines the shake-flask method for generating an empirical pH-solubility curve.

Objective: To determine the pH of maximum solubility (pHmax) and the solubility at various physiological pH values.

Materials:

  • 3-Piperidinylmethyl 2-furoate hydrochloride

  • Series of buffers (e.g., citrate, phosphate) to cover a pH range from 2.0 to 8.0

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Calibrated pH meter

  • Analytical method for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

  • Prepare a series of buffers at different pH values (e.g., 2.0, 3.0, 4.0, 5.0, 6.0, 6.8, 7.4, 8.0).

  • Add an excess amount of the compound to a known volume of each buffer in separate vials. The goal is to create a saturated solution with visible solid remaining.

  • Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, check the pH of the slurry in each vial and record the final equilibrium pH.

  • Centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable mobile phase or solvent for analysis.

  • Quantify the concentration of the dissolved drug in each sample using a validated analytical method.

  • Plot the measured solubility (e.g., in mg/mL) on a logarithmic scale against the final equilibrium pH.

Data Presentation:

Final Equilibrium pHSolubility (mg/mL)Observations (e.g., precipitation, color change)
2.1Record ValueClear solution
3.0Record ValueClear solution
4.2Record ValueHighest solubility observed
5.5Record ValueSlight precipitation
6.8Record ValueHeavy precipitation (free base)
7.5Record ValueVery low solubility

Causality & Interpretation: The resulting curve will likely show high solubility at low pH, peaking at the pHmax, followed by a sharp decrease as the pH increases and the compound converts to its poorly soluble free base.[3] This profile dictates the pH range you must work within to maintain solubility.

G Low_pH Low pH (e.g., < 4) Salt Protonated Salt Form (High Solubility) Low_pH->Salt Favors pH_max pH_max pH_max->Salt High_pH High pH (e.g., > 7) Base Neutral Free Base (Low Solubility) High_pH->Base Favors Hydrolysis Degradation Product (Ester Cleavage) High_pH->Hydrolysis

Caption: pH-dependent behavior of the compound.

2.2 Protocol: Screening Cosolvents for Solubility Enhancement

Cosolvents work by reducing the polarity of the aqueous medium, which can better accommodate non-polar molecules.[5][12]

Objective: To identify an effective and compatible cosolvent system.

Common Cosolvents:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Glycerin[5]

Procedure:

  • Prepare stock solutions of your chosen cosolvents.

  • Create a series of aqueous solutions containing increasing percentages of each cosolvent (e.g., 5%, 10%, 20%, 40% v/v) in a suitable acidic buffer (determined from your pH-solubility profile).

  • Use the shake-flask method described in section 2.1 to determine the saturation solubility in each cosolvent mixture.

  • Plot solubility (mg/mL) versus cosolvent concentration (%) for each cosolvent.

Data Presentation:

CosolventConcentration (% v/v)Solubility (mg/mL)
Ethanol10%Record Value
Ethanol20%Record Value
Propylene Glycol10%Record Value
Propylene Glycol20%Record Value
PEG 40010%Record Value
PEG 40020%Record Value

Causality & Interpretation: An effective cosolvent will show a significant, often exponential, increase in solubility with increasing concentration.[13] However, be mindful that high concentrations of organic solvents can impact downstream experiments (e.g., cell-based assays). The goal is to find the lowest percentage of cosolvent that achieves the target concentration.

2.3 Protocol: Surfactant-Mediated Solubilization

Surfactants form micelles in water above a certain concentration (the Critical Micelle Concentration or CMC). The hydrophobic cores of these micelles can encapsulate poorly soluble drugs, increasing their apparent solubility.[6][7][14]

Objective: To evaluate the solubilizing capacity of pharmaceutical-grade surfactants.

Recommended Surfactants:

  • Non-ionic: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® EL. Non-ionic surfactants are generally preferred as they are less likely to interact with the charged drug molecule.[15]

  • Cationic: (Use with caution) Cetyltrimethylammonium bromide (CTAB). May show complex interactions.

  • Anionic: (Generally avoid) Sodium dodecyl sulfate (SDS). Likely to form an insoluble complex with the cationic drug.[14]

Procedure:

  • Prepare a series of solutions with increasing concentrations of the chosen surfactant in an acidic buffer. The concentration range should span the known CMC of the surfactant.

  • Use the shake-flask method (2.1) to determine the saturation solubility in each surfactant solution.

  • Plot solubility (mg/mL) versus surfactant concentration.

Causality & Interpretation: You should observe a sharp increase in solubility once the surfactant concentration exceeds the CMC.[14] This indicates that micellar solubilization is the dominant mechanism.

2.4 Protocol: Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic drug molecules, effectively shielding them from the aqueous environment and increasing solubility.[8][9][]

Objective: To determine if cyclodextrins can form an inclusion complex and enhance solubility.

Common Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)[17]

  • Sulfobutylether-β-Cyclodextrin (SBE-β-CD)

Procedure:

  • Prepare aqueous solutions of the cyclodextrins at various concentrations (e.g., 1%, 2%, 5%, 10% w/v) in an acidic buffer.

  • Use the shake-flask method (2.1) to determine the saturation solubility of the drug in each cyclodextrin solution.

  • Plot the drug solubility versus the cyclodextrin concentration. This is known as a phase-solubility diagram.

Causality & Interpretation: A linear increase in solubility with cyclodextrin concentration (an AL-type diagram) suggests the formation of a soluble 1:1 inclusion complex. This is a strong indicator that this method is viable.[18] HP-β-CD and SBE-β-CD are often more effective and have better safety profiles than native β-CD.[17]

G cluster_system Aqueous System Drug Drug Molecule (Hydrophobic) Complex Soluble Inclusion Complex Plus + Drug->Plus CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Arrow CD->Arrow Plus->CD Arrow->Complex

Caption: Cyclodextrin inclusion complex formation.

2.5 Advanced Technique: Solid Dispersion by Solvent Evaporation

For very challenging compounds, creating a solid dispersion can dramatically improve dissolution rates.[10][19] This technique involves dissolving the drug and a hydrophilic carrier in a common solvent and then removing the solvent, leaving the drug molecularly dispersed in an amorphous state within the carrier.[20] Amorphous forms have higher energy and thus higher apparent solubility than their crystalline counterparts.[11]

Objective: To prepare a solid dispersion to enhance dissolution kinetics.

Materials:

  • 3-Piperidinylmethyl 2-furoate hydrochloride

  • Hydrophilic carrier (e.g., Povidone (PVP) K30, Polyethylene glycol (PEG) 6000)[19]

  • Volatile organic solvent (e.g., methanol, ethanol)

  • Rotary evaporator or vacuum oven

Procedure:

  • Select a drug-to-carrier ratio (e.g., 1:1, 1:5, 1:10 w/w).

  • Completely dissolve both the drug and the carrier in a minimal amount of the organic solvent.

  • Remove the solvent under vacuum using a rotary evaporator. This should be done relatively quickly to prevent the drug from crystallizing out.

  • The resulting solid film should be further dried under vacuum for 24 hours to remove any residual solvent.

  • Scrape the solid dispersion from the flask, gently grind it into a fine powder, and store it in a desiccator.

  • To test the formulation, compare the dissolution rate of the solid dispersion powder to that of the original crystalline drug in an acidic buffer.

Causality & Interpretation: A successful solid dispersion will show a much faster and often higher extent of dissolution compared to the physical mixture or the drug alone.[21] This is due to the reduced particle size (molecular level), improved wettability, and the high-energy amorphous state of the drug.[10][19]

Section 3: Summary of Strategies & Recommended Workflow

Choosing the right strategy depends on the required concentration, the experimental context, and the development stage.

Summary Table of Solubilization Strategies:

StrategyProsConsBest For
pH Adjustment Simple, fast, inexpensive.[22]Limited by pHmax and chemical stability (hydrolysis).Initial screening, achieving low-to-moderate concentrations.
Cosolvency Effective for significant solubility increase.[5]May interfere with biological assays; potential toxicity at high %.In vitro assays where solvent effects can be controlled.
Surfactants High solubilization capacity above CMC.[6]Potential for bubble formation, protein denaturation, cell toxicity.Formulations where excipient effects are well-characterized.
Cyclodextrins Low toxicity, high complexation efficiency.[8][17]Can be expensive; may alter drug pharmacology if binding is too strong.In vivo studies, parenteral formulations.
Solid Dispersion Dramatically improves dissolution rate and bioavailability.[10][20]Complex manufacturing process; potential for physical instability (recrystallization).Oral solid dosage form development.

Recommended Troubleshooting Workflow:

Caption: Logical workflow for solubility enhancement.

Section 4: References
  • Thakkar, H., Patel, B., & Thakkar, S. (2021). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. [Link]

  • Prajapati, S. T., Patel, C. G., & Patel, C. N. (2013). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research. [Link]

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • G, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • Gîrleanu, M., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • Gupta, V., Kumar, S., & Agrawal, R. (2021). Micronization Technique for Solubility Enhancement. ResearchGate. [Link]

  • Kesisoglou, F., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC. [Link]

  • Gareth, D. (2007). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. [Link]

  • Date, A. A., & Nagarsenker, M. S. (2019). Strategies for the formulation development of poorly soluble drugs via oral route. ScienceDirect. [Link]

  • Mahale, A., Padamwar, S. S., & Ramdhani, R. R. (2025). Micronization-Assisted Solubility Enhancement and Formulation of Immediate Release Tablets for A Poorly Soluble Drug. International Journal of Pharmaceutical Sciences. [Link]

  • Jadhav, V., et al. (2024). Solubility Enhancement By Solid Dispersion Method: An Overview. Asian Journal of Pharmaceutical Research and Development. [Link]

  • Derle, D. V., & Sagar, B. S. H. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. [Link]

  • Singh, J., et al. (2017). SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Universal Journal of Pharmaceutical Research. [Link]

  • Wikipedia. Cosolvent. Wikipedia. [Link]

  • Gupta, V., Agrawal, R., & Kumar, S. (2023). Micronization Technique for Solubility Enhancement. IJCRT.org. [Link]

  • Larsen, K. L., et al. (2019). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. ACS Publications. [Link]

  • Gupta, V., Agrawal, R., & Kumar, S. (2023). Solubility Enhancement by Micronization Technique. Juniper Publishers. [Link]

  • Pion Inc. The use of cosolvent pKa assays for poorly soluble compounds. Pion Inc. [Link]

  • Irie, T., & Uekama, K. (2026). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC. [Link]

  • IMS Micronizzazioni. (2024). Beyond Size: How Micronization Improves Solubility and Absorption of Active Ingredients. IMS Micronizzazioni. [Link]

  • Moulik, S. P., & Rakshit, A. K. (2012). Drug Solubilization by Surfactants: Experimental Methods and Theoretical Perspectives. ResearchGate. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. JOCPR. [Link]

  • Kumar, A., et al. (2023). A recent overview of surfactant–drug interactions and their importance. RSC Publishing. [Link]

  • Lee, H. K., et al. (2006). Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents. PubMed. [Link]

  • Vemula, V. R. (2015). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • Stephenson, G. A., et al. (2011). Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. Springer Link. [Link]

  • Stephenson, G. A., et al. (2014). Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. ResearchGate. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. ScienceDirect. [Link]

  • Zhang, G., et al. (2018). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing. [Link]

  • Al-khattawi, A., et al. (2021). Effect of Excipients on Salt Disproportionation during Dissolution: A Novel Application of In Situ Raman Imaging. ACS Publications. [Link]

  • Gowardhane, A. P., et al. (2014). Review on Enhancement of Solubilization Process. Science Alert. [Link]

  • Stahl, P. H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? PharmaTech. [Link]

  • Akasaka, Y., et al. (2006). Excipient Hydrolysis and Ester Formation Increase pH in a Parenteral Solution Over Aging. Springer Link. [Link]

  • Mohammed, A. R. (2009). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]

  • Rahma, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]

Sources

Optimization

3-Piperidinylmethyl 2-furoate hydrochloride stability in biological buffers

Welcome to the technical support guide for 3-Piperidinylmethyl 2-furoate hydrochloride. This document is designed for researchers, scientists, and drug development professionals to ensure the reliable and reproducible us...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 3-Piperidinylmethyl 2-furoate hydrochloride. This document is designed for researchers, scientists, and drug development professionals to ensure the reliable and reproducible use of this compound in experimental settings. Compound stability is a critical parameter that can significantly impact experimental outcomes, and this guide provides in-depth information, troubleshooting advice, and validated protocols to address potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is 3-Piperidinylmethyl 2-furoate hydrochloride and why is its stability a concern?

A1: 3-Piperidinylmethyl 2-furoate hydrochloride is an organic molecule featuring a furoate ester linked to a piperidine ring. The key structural features of concern for stability are the ester linkage and the piperidine ring.

  • Ester Linkage: Esters are susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond to form a carboxylic acid (2-furoic acid) and an alcohol ((piperidin-3-yl)methanol). This reaction is catalyzed by acidic or basic conditions and can also be mediated by enzymes (esterases) present in biological matrices like plasma or cell lysates.[1][2]

  • Piperidine Ring: The piperidine moiety contains a basic nitrogen atom, making the compound's solubility and stability dependent on pH.[3]

Degradation of the parent compound not only reduces its effective concentration, leading to inaccurate and non-reproducible results, but also introduces degradation products that could have unintended biological or confounding effects in your experiments.[4]

Q2: What is the primary degradation pathway for this compound in biological buffers?

A2: The primary degradation pathway is the hydrolysis of the ester bond. This can occur via two main mechanisms in a research setting:

  • Chemical Hydrolysis: This is dependent on the pH of the buffer. The rate of hydrolysis is generally lowest in a slightly acidic to neutral pH range (approximately pH 4-6) and increases significantly in strongly acidic (pH < 3) or alkaline (pH > 8) conditions.[2][5]

  • Enzymatic Hydrolysis: Biological systems, including cell culture media supplemented with serum, plasma, or tissue homogenates, contain enzymes called carboxylesterases (CES).[6][7] These enzymes can rapidly catalyze the hydrolysis of ester bonds.[6] The activity of these enzymes varies significantly between species (e.g., rat plasma has very high CES activity compared to human plasma).[7]

The expected degradation products are 2-furoic acid and (piperidin-3-yl)methanol.

Visualizing the Degradation Pathway

The following diagram illustrates the primary hydrolytic degradation pathway.

G cluster_reactants Reactants cluster_products Degradation Products Compound 3-Piperidinylmethyl 2-furoate (Parent Compound) FuroicAcid 2-Furoic Acid Compound->FuroicAcid Hydrolysis Piperidinylmethanol (Piperidin-3-yl)methanol Compound->Piperidinylmethanol Hydrolysis Water Water (H₂O) Catalysts Catalysts: - H⁺ (Acid) - OH⁻ (Base) - Esterases (Enzymes) Catalysts->Compound Accelerates Reaction

Caption: Primary hydrolytic degradation pathway of the compound.

Q3: How do pH and temperature affect the stability of this compound?

A3: Both pH and temperature are critical factors.

  • pH: As a general rule for esters, stability is maximal in the slightly acidic range. In strongly alkaline solutions (e.g., pH > 8), base-catalyzed hydrolysis is rapid and irreversible.[2] In strongly acidic solutions, acid-catalyzed hydrolysis occurs, which is a reversible reaction.[2] A pH-rate profile study is the definitive way to determine the optimal pH for your specific experimental conditions.[5]

  • Temperature: Chemical reactions, including hydrolysis, proceed faster at higher temperatures.[4] For example, a solution that is stable for days at 4°C might degrade within hours at 37°C. Therefore, it is crucial to prepare solutions fresh and minimize the time they are kept at physiological temperatures (e.g., in an incubator).

Q4: How should I prepare and store stock solutions?

A4:

  • Solvent Choice: For the hydrochloride salt, sterile water or a buffer at a slightly acidic pH (e.g., pH 5-6) is often a good starting point to ensure both solubility and initial stability.[3] If organic solvents are required, anhydrous DMSO or ethanol are common choices. However, always check for potential reactivity.[1]

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-100 mM) to minimize the volume added to your experimental system, which reduces the risk of solvent effects.

  • Storage: Store stock solutions in small, single-use aliquots in tightly sealed vials at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[8] Protect from light, as photostability should also be considered.[1][9]

Troubleshooting Guide

This section addresses common problems encountered during experiments.

Problem Potential Cause Recommended Solution
Inconsistent or non-reproducible experimental results. Compound Degradation: The active concentration of your compound is decreasing over the course of the experiment, leading to variable effects.1. Verify Stability: Conduct a preliminary stability test. Incubate the compound in your final experimental buffer/media at the experimental temperature (e.g., 37°C). Analyze samples by HPLC at different time points (e.g., 0, 2, 4, 8, 24 hours) to quantify the remaining parent compound.[10][11]2. Prepare Fresh: Always prepare working solutions immediately before use from a frozen stock. 3. Minimize Incubation Time: Design experiments to minimize the time the compound is in the buffer before analysis.
Precipitation observed after adding the compound to buffer or media. Poor Solubility: The compound may be less soluble in the final buffer (e.g., neutral pH of cell culture media) than in the stock solvent. The free base form at neutral pH is less soluble than the hydrochloride salt.[3]1. Check pH: Ensure the final pH of the medium after adding the compound is compatible with its solubility. 2. Lower Final Concentration: Test a lower final concentration of the compound. 3. Change Stock Solvent: If using DMSO, ensure the final concentration of DMSO is low (typically <0.5%) as it can cause precipitation or cellular toxicity. 4. Use a Solubilizing Agent: In some cases, formulation aids like cyclodextrins can be used to enhance solubility, though this must be validated for your specific assay.[12]
Unexpected biological effects or cytotoxicity. Degradation Products: The degradation products (2-furoic acid, (piperidin-3-yl)methanol) may have their own biological activity or toxicity.1. Characterize Degradants: Use a stability-indicating method like LC-MS to identify and monitor the formation of degradation products.[5] 2. Test Degradants: If possible, obtain the degradation products and test them individually in your assay as negative controls to determine if they are responsible for the observed effects.

Experimental Protocols

Protocol 1: Forced Degradation Study (Stress Testing)

This protocol is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[13][14]

Objective: To identify potential degradation products and degradation pathways under various stress conditions.

Materials:

  • 3-Piperidinylmethyl 2-furoate hydrochloride

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • Validated HPLC-UV or LC-MS system

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 methanol:water).

  • Set Up Stress Conditions: In separate, clearly labeled vials, mix the stock solution with the stressor:

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at room temperature.

    • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation: Keep 1 mL of stock solution at 60°C.

    • Control: Mix 1 mL of stock with 1 mL of water. Keep at room temperature.

  • Time Points: Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 6, 12, 24 hours).

  • Sample Preparation: Before analysis, neutralize the acid and base samples with an equimolar amount of base or acid, respectively. Dilute all samples to an appropriate concentration for HPLC analysis.

  • Analysis: Analyze all samples using a validated, stability-indicating HPLC method. The goal is to achieve 5-20% degradation to ensure degradants are formed and can be resolved from the parent peak.[5][13]

Workflow for Investigating Inconsistent Results

This flowchart provides a logical path for troubleshooting reproducibility issues.

Caption: Troubleshooting workflow for inconsistent experimental data.

References

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved March 12, 2026, from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). PharmTech. Retrieved March 12, 2026, from [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Drug Discovery & Development. Retrieved March 12, 2026, from [Link]

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (n.d.). PMC. Retrieved March 12, 2026, from [Link]

  • What is the stability of piperidine? (2025, August 25). Biosynce. Retrieved March 12, 2026, from [Link]

  • Cell Culture: Safety Practices and Solutions. (2022, July 18). Esco Lifesciences. Retrieved March 12, 2026, from [Link]

  • Best Practices for Preparing and Maintaining Cell Culture Environments. (2025, April 1). GMP Plastics. Retrieved March 12, 2026, from [Link]

  • How to Avoid Contamination in Cell Culture (Best Practices). (2025, April 29). Patsnap Synapse. Retrieved March 12, 2026, from [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022, February 13). Taylor & Francis Online. Retrieved March 12, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved March 12, 2026, from [Link]

  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020, January 9). Pharmaceutical Online. Retrieved March 12, 2026, from [Link]

  • Catalytic activity in the hydrolysis of phenyl esters of α-furoic acid. (2025, August 6). ResearchGate. Retrieved March 12, 2026, from [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2025, December 28). ResearchGate. Retrieved March 12, 2026, from [Link]

  • Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. Retrieved March 12, 2026, from [Link]

  • Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin. (2019, February 6). PMC. Retrieved March 12, 2026, from [Link]

  • Analytical Method Validation as the First Step in Drug Quality Control. (2019, April 10). IntechOpen. Retrieved March 12, 2026, from [Link]

  • Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. (2025, May 12). PMC. Retrieved March 12, 2026, from [Link]

  • Assay and Stability Testing. (n.d.). Kinam Park. Retrieved March 12, 2026, from [Link]

  • Enzymatic hydrolysis of diloxanide furoate in the presence of beta-cyclodextrin and its methylated derivatives. (2003, November 28). PubMed. Retrieved March 12, 2026, from [Link]

  • Hydrolysis of diloxanide furoate. (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]

  • Hydrolysing esters. (n.d.). Chemguide. Retrieved March 12, 2026, from [Link]

  • Stability testing of existing active substances and related finished products. (2023, July 13). European Medicines Agency. Retrieved March 12, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Splitting for 3-Piperidinylmethyl 2-furoate hydrochloride

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak shape anomalies, specifically peak splitting, during the HPLC analysis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak shape anomalies, specifically peak splitting, during the HPLC analysis of 3-Piperidinylmethyl 2-furoate hydrochloride. As a basic compound containing a secondary amine (piperidine), this analyte is susceptible to specific interactions within the chromatographic system that can compromise peak integrity. This document provides a logical, causality-driven approach to diagnosing and resolving these issues, ensuring the accuracy and robustness of your analytical method.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My chromatogram shows a split peak for 3-Piperidinylmethyl 2-furoate hydrochloride. Where should I begin my investigation?

A1: Peak splitting is a frustrating but solvable issue. A systematic approach is crucial to avoid unnecessary changes to a validated method. The first step is to determine if the problem is isolated to your analyte or is affecting the entire system.

Diagnostic Protocol: System vs. Method-Specific Issue

  • Observe All Peaks: Examine the chromatograms from your recent runs. Are all peaks (including any internal standards or other analytes) showing splitting, or is it only the 3-Piperidinylmethyl 2-furoate hydrochloride peak?[1]

  • System-Wide Splitting: If all peaks are split, this strongly suggests a hardware or system-level problem occurring before the analytical separation. Common causes include a blocked column inlet frit, a void in the column packing material, or leaks/dead volume in the flow path.[2][3][4] Proceed to the System Troubleshooting Workflow diagram below.

  • Analyte-Specific Splitting: If only the peak for your target analyte is split, the issue is almost certainly chemical or method-related. This is the most common scenario for a basic compound like this and points toward problems with the mobile phase, sample solvent, or secondary chemical interactions on the column.[2]

Below is a workflow to guide your initial troubleshooting steps.

G start Observe Peak Splitting for Analyte q1 Are ALL peaks in the chromatogram split? start->q1 system_issue System-Level Problem q1->system_issue  Yes method_issue Analyte-Specific (Method) Problem q1->method_issue No   check_frit Check for blocked column frit system_issue->check_frit check_void Inspect for column void/channeling system_issue->check_void check_leaks Check for system leaks / dead volume system_issue->check_leaks check_solvent Investigate Sample Solvent Mismatch method_issue->check_solvent check_ph Evaluate Mobile Phase pH & Buffer method_issue->check_ph check_overload Test for Column Overload method_issue->check_overload check_column_chem Assess Column Chemistry & Secondary Interactions method_issue->check_column_chem

Caption: Initial diagnostic workflow for HPLC peak splitting.

Q2: I've determined the splitting is specific to my analyte. Could my sample solvent be the cause?

A2: Absolutely. This is a very common cause of peak distortion, particularly for early-eluting peaks. The phenomenon is known as "sample solvent effect."

Causality: If your sample is dissolved in a solvent that is significantly "stronger" (i.e., has a higher elution strength) than your initial mobile phase, it can cause the portion of the sample at the leading edge of the injection band to travel faster than the portion at the trailing edge as it enters the column. This differential velocity spreads the band and can manifest as a split or severely fronting peak.[3][5]

Experimental Protocol: Diagnosing Sample Solvent Effect

  • Objective: To confirm if the sample diluent is causing peak splitting.

  • Procedure:

    • Prepare a stock solution of 3-Piperidinylmethyl 2-furoate hydrochloride.

    • Create two sample preparations:

      • Sample A (Current Method): Dilute the stock solution using your current sample solvent (e.g., 100% Acetonitrile or Methanol).

      • Sample B (Test Method): Dilute the stock solution to the exact same final concentration using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).

  • Analysis: Inject both samples using your established HPLC method.

Q3: My sample solvent is correct, but the peak is still split. How does mobile phase pH affect this specific compound?

A3: This is the most critical parameter for achieving good peak shape with a basic analyte like 3-Piperidinylmethyl 2-furoate hydrochloride. The piperidine moiety in your compound is a secondary amine, which is basic. The mobile phase pH dictates its ionization state, which in turn governs its interaction with the stationary phase.[7][8]

The Mechanism of pH-Induced Peak Splitting:

  • pKa and Ionization: The piperidine group has a pKa value. If the mobile phase pH is close to this pKa, the analyte will exist as an equilibrium mixture of two forms: the protonated (positively charged) form and the neutral (free base) form.[8][9]

  • Differential Retention: These two forms have different polarities and will interact with the C18 stationary phase differently. The neutral form is more hydrophobic and will be retained longer, while the charged form is more polar and will elute faster. When both forms exist simultaneously on the column, it can lead to a broadened or split peak.[8]

Rule of Thumb: To ensure a single, stable ionic form and prevent on-column equilibrium, the mobile phase pH should be adjusted to be at least 1.5-2 pH units away from the analyte's pKa.[9] For a basic amine, this means using an acidic mobile phase.

Table 1: Mobile Phase pH Adjustment Strategy

Mobile Phase pH SettingAnalyte StateInteraction with C18 ColumnExpected Peak Shape
pH ≈ pKa Equilibrium of charged & neutral formsTwo populations with different retentionHigh risk of peak splitting/broadening [8]
pH > pKa + 2 Predominantly neutral (free base)Strong retention, high risk of tailing due to silanol interactionsPoor, likely severe tailing
pH < pKa - 2 Predominantly protonated (charged)Controlled retention, minimized secondary interactionsOptimal, sharp, and symmetrical [7][10]
Q4: You mentioned "silanol interactions." What are they and how do they affect my analysis?

A4: This is a key concept in reversed-phase chromatography. Standard silica-based C18 columns are not perfectly uniform. The surface contains residual silanol groups (Si-OH) that were not fully reacted during the manufacturing process.[11][12]

The Problem with Silanols and Basic Compounds:

At mid-range pH values (e.g., pH 4-7), some of these silanol groups can become deprotonated (Si-O⁻), creating localized negative charges on the stationary phase surface.[7][13] Your analyte, 3-Piperidinylmethyl 2-furoate hydrochloride, is positively charged at this pH. This leads to a strong, undesirable secondary interaction—an ion-exchange mechanism—between the positively charged analyte and the negatively charged silanol sites.[11][12] This interaction is stronger than the intended hydrophobic partitioning, causing a portion of the analyte molecules to be held back, which typically results in peak tailing but can also contribute to splitting if multiple types of interaction sites exist.[10]

G cluster_0 Silica Surface (pH > 4) cluster_1 Desired Interaction silanol_deprotonated Deprotonated Silanol (Si-O⁻) analyte_protonated Protonated Analyte (Piperidine-H⁺) analyte_protonated->silanol_deprotonated Strong Ion-Exchange (Secondary Interaction) Leads to Peak Tailing/Splitting c18_phase C18 Stationary Phase analyte_body Analyte Molecule analyte_body->c18_phase Hydrophobic Partitioning Leads to Good Chromatography

Caption: Mechanism of secondary silanol interactions.

Solution: Ion Suppression By lowering the mobile phase pH to between 2.5 and 3.0, you achieve two critical things:

  • Analyte Protonation: Your basic compound is fully protonated, ensuring a single ionic state.[10]

  • Silanol Suppression: The acidic conditions protonate the vast majority of surface silanol groups (Si-OH), neutralizing their negative charge and eliminating the secondary ion-exchange interaction.[7][11] This is why acidic mobile phases with buffers like phosphate or additives like formic acid or trifluoroacetic acid (TFA) are standard for analyzing basic compounds.

Q5: I've optimized the mobile phase pH, but my peak shape is still not perfect. What else can I do?

A5: If pH and sample solvent have been addressed, consider these next-level optimizations and checks.

1. Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion, often fronting or splitting.[3][14]

  • Test: Reduce your injection volume by 50% and then 75% (e.g., from 10 µL to 5 µL, then to 2.5 µL). If the peak shape improves and becomes more symmetrical at lower concentrations, you are dealing with mass overload.[3]

  • Solution: Reduce the sample concentration or injection volume.

2. Column Health: A physical defect in the column can disrupt the flow path, causing peak splitting for all compounds, but it can sometimes be more pronounced for certain analytes.

  • Column Void: A void at the head of the column acts like a mixing chamber, distorting the sample band before separation begins.[2] This can happen from pressure shocks or use at improper pH over time.

  • Contamination: Particulates from the sample or mobile phase can clog the inlet frit, creating an uneven flow distribution.[1][2]

  • Test: If you have a new or known-good column of the same type, run your sample on it. If the peak shape is good, your original column has likely failed.

  • Solution: First, try back-flushing the column (disconnect from the detector first). If this fails, the column must be replaced. Using a guard column is a cost-effective way to protect your analytical column from contamination.

3. Co-elution: It's possible the "split" peak is actually two distinct but very closely eluting compounds (e.g., an impurity or a related compound).[1]

  • Test: Slightly alter the mobile phase composition (e.g., change the organic-to-aqueous ratio by 2-5%) or the temperature. If the two parts of the split peak separate into two distinct peaks, you have a co-elution issue, not a peak shape problem.

  • Solution: Further method development is required to improve the resolution between the two components.

Summary Troubleshooting Table
SymptomPotential CauseRecommended Action & Rationale
All peaks are splitSystem Issue: Column void, plugged frit, or leak.[1][3]1. Check system pressure for stability. 2. Replace the in-line filter and column frit. 3. If unresolved, replace the column. A physical disruption is affecting the entire flow path.
Only analyte peak is splitSample Solvent Mismatch Prepare the sample in the initial mobile phase. This ensures the sample band is focused at the column head.
Only analyte peak is splitIncorrect Mobile Phase pH [8]Buffer the mobile phase to a pH between 2.5-3.0. This ensures the basic analyte is fully protonated and silanol interactions are suppressed.
Peak shape improves at lower concentrationMass Overload [3][14]Reduce sample concentration or injection volume. This prevents saturation of the stationary phase.
Splitting persists on an old column but is resolved on a new columnColumn Degradation [2][14]Replace the column. The old column has likely developed a void or is irreversibly contaminated.
References
  • Peak Splitting in HPLC: Causes and Solutions. (2024). Separation Science. [Link]

  • Split peaks as a phenomenon in liquid chromatography. Bio-Works. [Link]

  • What Are The Common Peak Problems in HPLC. (2023). Hawach Scientific. [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022). ACD/Labs. [Link]

  • What are common causes of peak splitting when running an LC column? Waters. [Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? uHPLCs. [Link]

  • HPLC Tech Tip: Basic Analytes in Reversed-Phase. Phenomenex. [Link]

  • HPLC Tech Tip: Basic Analytes and High pH. Phenomenex. [Link]

  • Control pH During Method Development for Better Chromatography. (2018). Agilent Technologies. [Link]

  • The Theory of HPLC Column Chemistry. Crawford Scientific. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023). Hawach Scientific. [Link]

  • Exploring the Role of pH in HPLC Separation. (2025). Veeprho. [Link]

  • Characterization of a Range of Alkyl-Bonded Silica HPLC Stationary Phases: Chromatographic Behavior of Neutral, Acidic. SciSpace. [Link]

  • The little secrets of silica gel in liquid chromatography columns. uHPLCs. [Link]

  • When using HPLC, how do you deal with split peaks? (2013). ResearchGate. [Link]

  • Silica and other materials as supports in liquid chromatography. Chromatographic tests and their importance for evaluating these supports. Part II. (2001). ResearchGate. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • What are the Common Peak Problems in HPLC. Chromatography Today. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (2011). Agilent Technologies. [Link]

Sources

Optimization

Minimizing impurities during 3-Piperidinylmethyl 2-furoate hydrochloride extraction

Welcome to the Technical Support Center for the isolation and purification of 3-Piperidinylmethyl 2-furoate hydrochloride . This guide is designed for process chemists and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 3-Piperidinylmethyl 2-furoate hydrochloride .

This guide is designed for process chemists and drug development professionals. It provides field-proven troubleshooting strategies to minimize impurities—ranging from unreacted starting materials to highly regulated genotoxins—during the liquid-liquid extraction and subsequent hydrochloride salt formation of this active pharmaceutical ingredient (API) intermediate[1].

Process Visualization: Impurity Rejection Workflow

The following workflow illustrates the mechanistic purge points where specific classes of impurities are systematically rejected from the product stream.

ExtractionWorkflow ReactionMix Crude Reaction Mixture (Product, 2-Furoic Acid, N-Furoyl Impurity) AqueousExt Aqueous Extraction (pH > 11) NaOH addition ReactionMix->AqueousExt AqWaste Aqueous Waste (Sodium 2-Furoate) AqueousExt->AqWaste Rejects Acidic Impurities OrgPhase Organic Phase (EtOAc) (Free Base Product + N-Furoyl Impurity) AqueousExt->OrgPhase Extracts Basic & Neutral Species SaltForm HCl Salt Formation (37% aq. HCl, 10°C) OrgPhase->SaltForm Crystallization Crystallization & Filtration (Product precipitates) SaltForm->Crystallization OrgWaste Mother Liquor Waste (N-Furoyl Impurity) Crystallization->OrgWaste Rejects Neutral Impurities PureProduct Pure 3-Piperidinylmethyl 2-furoate HCl Crystallization->PureProduct

Workflow for 3-Piperidinylmethyl 2-furoate HCl isolation and impurity rejection.

Frequently Asked Questions & Troubleshooting

Q1: Why are we detecting methyl chloride (MeCl) or ethyl chloride (EtCl) in our final API salt, and how do we eliminate it? Causality & Solution: If you are forming the hydrochloride salt in methanolic or ethanolic solvents, the hydrogen chloride reacts with the alcohol to form alkyl chlorides (MeCl or EtCl). These are highly regulated genotoxic impurities (PGIs). To eliminate this, you must control the kinetics of the solvent degradation. Research demonstrates that generating the salts at a lower temperature (10 °C) and utilizing 37% aqueous HCl rather than anhydrous HCl/alcohol minimizes the concentration of these genotoxins to ≤1 ppm, well within regulatory guidelines[2][3]. Alternatively, swap the crystallization solvent to a non-nucleophilic organic system like Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc) and use HCl gas.

Q2: Our HPLC shows significant contamination with 2-furoic acid. How can we optimize the liquid-liquid extraction to remove it? Causality & Solution: This is a function of pKa differentials. 2-Furoic acid (a hydrolysis byproduct of 2-furoyl chloride) has a pKa of ~3.16, making it highly acidic. The piperidine ring on your product has a pKa of ~10.5–11.0. If your extraction pH is too low (e.g., pH 8), the piperidine nitrogen remains protonated and water-soluble, leading to poor organic recovery and potential co-extraction of impurities. You must adjust the aqueous phase to pH 11.5 using 1M NaOH. At this pH, 2-furoic acid is >99.9% ionized (sodium 2-furoate) and remains trapped in the aqueous waste, while 3-piperidinylmethyl 2-furoate is completely free-based and partitions cleanly into the organic phase.

Q3: We are seeing an impurity that matches the mass of an N-acylated byproduct. How do we purge this? Causality & Solution: If the secondary amine of the piperidine ring was not fully protected (e.g., via Boc-protection) during the esterification step, 2-furoyl chloride will over-acylate the nitrogen, forming an N-furoyl amide impurity. Because amides are neutral, this impurity will co-extract into the organic phase during the pH 11.5 extraction. However, it lacks a basic amine center. During the final hydrochloride salt formation step, only the basic 3-piperidinylmethyl 2-furoate will protonate and precipitate as an insoluble salt[4]. The neutral N-furoyl impurity will remain dissolved in the organic mother liquor. Ensure you wash the filtered cake with cold EtOAc to remove residual mother liquor containing this impurity.

Quantitative Data: Impurity Purge Strategy

ImpurityChemical NatureOriginRemoval StrategyPurge Point
2-Furoic Acid Acidic (pKa ~3.16)Hydrolysis of 2-furoyl chloridepH > 11 aqueous extractionAqueous waste layer
N-Furoyl Amide NeutralOver-acylation of unprotected secondary amineRemains soluble during HCl salt precipitationOrganic mother liquor
Alkyl Chlorides Genotoxic / VolatileHCl reaction with alcoholic solventsMaintain T < 10°C; avoid MeOH/EtOHPrevented synthetically
Inorganic Salts IonicReagents (NaOH, unreacted HCl)Brine washes; phase separationAqueous washes

Standard Operating Procedure: Optimized Extraction & Salt Formation

This self-validating protocol ensures maximum recovery of 3-Piperidinylmethyl 2-furoate while purging acidic, neutral, and genotoxic impurities.

Phase 1: Quench and pH-Controlled Extraction

  • Quench: Cool the crude reaction mixture to 5 °C. Slowly add deionized water (2 volumes) to quench any unreacted acid chlorides.

  • pH Adjustment: While maintaining the internal temperature below 15 °C, add 1M NaOH dropwise until the aqueous layer reaches a stable pH of 11.5. (Self-Validation: Verify pH with a calibrated meter; pH paper is insufficient for exact free-basing).

  • Extraction: Add Ethyl Acetate (EtOAc, 3 volumes). Stir vigorously for 15 minutes, then allow phases to separate.

  • Separation: Collect the upper organic layer (contains free-base product and neutral impurities). Discard the lower aqueous layer (contains sodium 2-furoate and inorganic salts).

  • Wash: Wash the organic layer with saturated aqueous NaCl (brine, 1 volume) to remove residual water and trace inorganics.

Phase 2: Genotoxin-Free Hydrochloride Salt Formation

  • Drying: Dry the organic phase over anhydrous Na₂SO₄ for 30 minutes. Filter out the drying agent.

  • Cooling: Transfer the dried organic filtrate to a clean reactor and cool to exactly 10 °C. (Critical Step: Temperature control here prevents the formation of genotoxic alkyl chlorides if trace alcohols are present[2]).

  • Salt Precipitation: Slowly charge 37% aqueous HCl (1.05 equivalents) dropwise over 30 minutes, maintaining the internal temperature at 10 °C. A white precipitate of 3-piperidinylmethyl 2-furoate hydrochloride will begin to form.

  • Aging: Stir the resulting slurry at 5–10 °C for 2 hours to ensure complete crystallization and maximum particle size growth.

  • Isolation: Filter the slurry under vacuum. Wash the filter cake with cold (5 °C) EtOAc (1 volume) to displace the mother liquor containing any neutral N-furoyl impurities.

  • Drying: Dry the isolated solid in a vacuum oven at 40 °C until a constant weight is achieved.

References

  • Yang, Q., Haney, B. P., Vaux, A., Riley, D. A., et al. (2009). Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from Solutions of Ethanol and Methanol. Organic Process Research & Development, ACS Publications. URL:[Link]

  • ChemTik. Raw Materials & Downstream Products: 3-Piperidinylmethyl 2-furoate hydrochloride. URL: [Link]

  • Center for Organic Reactions and Applications (CORA). (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Bioavailability of 3-Piperidinylmethyl 2-furoate hydrochloride

Welcome to the technical support center for 3-Piperidinylmethyl 2-furoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and may b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-Piperidinylmethyl 2-furoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and may be encountering challenges related to its oral bioavailability. As this is a novel chemical entity, direct literature on its pharmacokinetic profile is scarce. Therefore, this guide synthesizes established principles from medicinal chemistry and pharmaceutics, focusing on the known properties of its core components—the piperidine ring, the furoate ester, and the hydrochloride salt—to provide you with a robust framework for troubleshooting and formulation development.

Frequently Asked Questions (FAQs)

This section addresses foundational questions about the potential causes of poor bioavailability for 3-Piperidinylmethyl 2-furoate hydrochloride.

Q1: What are the likely root causes of poor oral bioavailability for 3-Piperidinylmethyl 2-furoate hydrochloride?

A1: The poor oral bioavailability of this compound likely stems from a combination of factors related to its chemical structure. These can be broadly categorized into issues with solubility, permeability, and metabolic stability.[1] The piperidine moiety, while often beneficial for pharmacological activity, can also present metabolic liabilities.[2][3] The furoate ester is susceptible to hydrolysis by esterases in the gastrointestinal tract and liver, which would cleave the molecule into its parent alcohol and furoic acid before it can be absorbed systemically.[4][5] Furthermore, while the hydrochloride salt is intended to improve aqueous solubility, this does not always translate to enhanced absorption in the complex environment of the GI tract.[6][7]

Q2: How does the piperidine ring influence the compound's ADME properties?

A2: The piperidine ring is a common motif in pharmaceuticals and generally enhances "druggability" by improving pharmacokinetic properties.[3] However, it is also susceptible to metabolism by cytochrome P450 (CYP) enzymes, primarily through oxidation of the carbon atoms adjacent to the nitrogen, which can lead to the formation of lactams.[8] N-dealkylation is another common metabolic pathway.[2][8] The metabolic stability of the piperidine ring is highly dependent on its substitution pattern.[3]

Q3: What is the significance of the furoate ester in the structure, and how might it impact bioavailability?

A3: The furoate ester may be a prodrug designed to release the active 3-piperidinylmethanol. However, esters are prone to hydrolysis by various esterases present in the gut lumen, intestinal wall, and liver.[9][10] If the ester is cleaved too rapidly (pre-systemic hydrolysis), the intended therapeutic agent may not reach systemic circulation in sufficient concentrations, leading to low bioavailability. The rate of hydrolysis can be influenced by the steric and electronic properties of the furoate moiety.[11]

Q4: My compound is a hydrochloride salt. Shouldn't that guarantee good solubility and absorption?

A4: While hydrochloride salts are frequently used to increase the dissolution rate of basic drugs, this doesn't always ensure good absorption.[6][12] The solubility of hydrochloride salts can be suppressed in the acidic environment of the stomach due to the "common ion effect," where the high concentration of chloride ions from gastric acid can reduce the dissolution of the drug.[7][13] Additionally, even if the drug dissolves, it may precipitate in the higher pH of the small intestine, where most drug absorption occurs.[6]

Troubleshooting Experimental Challenges

This section provides in-depth, question-and-answer-based guides to address specific issues you may encounter during your experiments.

Issue 1: Low and Variable In Vitro Dissolution

Q: I'm observing low and inconsistent dissolution of 3-Piperidinylmethyl 2-furoate hydrochloride in my in vitro assays. What could be the cause, and how can I improve it?

A: This is a common challenge for hydrochloride salts of weakly basic compounds. The issue likely arises from the common ion effect in acidic media and potential precipitation at neutral pH.

Causality: In simulated gastric fluid (pH 1.2-2.5), the high concentration of chloride ions can suppress the dissolution of your hydrochloride salt.[14][15] As the compound transitions to simulated intestinal fluid (pH 6.8), the decrease in acidity can cause the free base to precipitate out of solution, as it is likely less soluble than the salt form.

Troubleshooting Protocol:

  • Comprehensive pH-Solubility Profiling:

    • Objective: To understand the solubility of your compound across a physiologically relevant pH range.

    • Method:

      • Prepare a series of buffers ranging from pH 1.2 to 7.4.

      • Add an excess of 3-Piperidinylmethyl 2-furoate hydrochloride to each buffer.

      • Agitate the samples at a constant temperature (e.g., 37°C) until equilibrium is reached (typically 24-48 hours).

      • Filter the samples and analyze the supernatant for drug concentration using a validated analytical method (e.g., HPLC-UV).

    • Expected Outcome: A plot of solubility versus pH, which will likely show higher solubility at lower pH values, with a potential drop as the pH approaches the pKa of the piperidine nitrogen.

  • Formulation Strategies for Dissolution Enhancement:

    • Amorphous Solid Dispersions (ASDs):

      • Rationale: Converting the crystalline drug into an amorphous state within a polymer matrix can significantly enhance its aqueous solubility and dissolution rate.[16][17]

      • Recommended Polymers:

        • Polyvinylpyrrolidone (PVP)

        • Hydroxypropyl methylcellulose (HPMC)

        • Soluplus®

    • Lipid-Based Formulations:

      • Rationale: For lipophilic compounds, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve solubility and absorption.[12][18] These formulations form fine emulsions in the gut, which can facilitate drug absorption.

      • Screening of Excipients:

        • Oils: Labrafac™ PG, Maisine® CC

        • Surfactants: Kolliphor® RH 40, Tween® 80

        • Co-solvents: Transcutol® HP, PEG 400

Data Summary Table:

Formulation StrategyPrinciplePotential AdvantagesKey Considerations
Amorphous Solid Dispersion Increases free energy of the drugSignificant increase in apparent solubility and dissolution ratePhysical stability of the amorphous form
Lipid-Based Formulation Solubilizes the drug in a lipid matrixEnhances absorption of lipophilic drugs, can mitigate food effectsPotential for drug precipitation upon dilution
Issue 2: High First-Pass Metabolism and Low Systemic Exposure of the Parent Compound

Q: After oral administration in animal models, I'm detecting high levels of the 3-piperidinylmethanol and furoic acid metabolites, but very low concentrations of the intact 3-Piperidinylmethyl 2-furoate hydrochloride. What is happening and how can I address this?

A: This is a strong indication of extensive pre-systemic hydrolysis of the furoate ester. The ester is likely being cleaved by esterases in the intestine and/or liver before the parent compound can reach systemic circulation.

Causality: Ester-containing drugs are well-known substrates for carboxylesterases, which are abundant in the liver and intestinal wall.[4][5] This rapid metabolism leads to a high first-pass effect, significantly reducing the bioavailability of the intact drug.

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 In Vitro Stability Assessment cluster_2 Mitigation Strategies Problem Low systemic exposure of parent drug. High levels of metabolites. Plasma Incubate with plasma from different species (rat, dog, human) Problem->Plasma S9 Incubate with intestinal and liver S9 fractions Plasma->S9 Metabolite_ID Identify metabolites using LC-MS/MS S9->Metabolite_ID Prodrug Modify the furoate moiety to increase steric hindrance Metabolite_ID->Prodrug Inhibitor Co-administer with a general esterase inhibitor (e.g., bis-p-nitrophenyl phosphate) in preclinical studies Metabolite_ID->Inhibitor Formulation Develop formulations that protect the drug from hydrolysis (e.g., enteric coating) Metabolite_ID->Formulation

Caption: Workflow for addressing high first-pass metabolism.

Experimental Protocols:

  • In Vitro Metabolic Stability Assessment:

    • Objective: To confirm the susceptibility of the compound to enzymatic hydrolysis.

    • Method:

      • Incubate 3-Piperidinylmethyl 2-furoate hydrochloride (typically at 1 µM) with plasma and liver/intestinal S9 fractions from relevant species (e.g., rat, dog, human).[9]

      • Collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).

      • Quench the reaction with acetonitrile.

      • Analyze the samples by LC-MS/MS to quantify the disappearance of the parent compound and the appearance of metabolites.

    • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

  • Medicinal Chemistry Approaches:

    • Rationale: Modifying the chemical structure can improve metabolic stability.

    • Strategies:

      • Steric Hindrance: Introduce bulky substituents near the ester linkage to sterically hinder the approach of esterases.

      • Bioisosteric Replacement: Replace the furoate ester with a more stable linkage, such as an amide, if the parent alcohol is the desired active species. However, amides are also susceptible to hydrolysis, albeit generally at a slower rate.[4]

Issue 3: Poor Permeability Across Intestinal Epithelium

Q: My Caco-2 permeability assay results indicate low apparent permeability (Papp) for 3-Piperidinylmethyl 2-furoate hydrochloride. How can I improve its transport across the intestinal barrier?

A: Low permeability suggests that the compound does not efficiently cross the intestinal cell layer. This could be due to its physicochemical properties or because it is a substrate for efflux transporters like P-glycoprotein (P-gp).

Causality: While the piperidine moiety can sometimes improve membrane transport, other factors like high polarity or being a substrate for efflux pumps can limit permeability.[3] The overall physicochemical properties of the molecule, including its size, polarity, and hydrogen bonding capacity, will dictate its ability to passively diffuse across the cell membrane.

Logical Flow for Permeability Enhancement:

G Start Low Caco-2 Permeability Observed Efflux Is the Efflux Ratio > 2? Start->Efflux Pgp_Inhibitor Co-incubate with a P-gp inhibitor (e.g., verapamil) Efflux->Pgp_Inhibitor Yes Permeation_Enhancers Formulate with permeation enhancers (e.g., sodium caprate, cyclodextrins) Efflux->Permeation_Enhancers No Optimize Optimize physicochemical properties (e.g., reduce polarity) Pgp_Inhibitor->Optimize Lipid_Formulation Utilize lipid-based formulations (e.g., SEDDS/SMEDDS) Permeation_Enhancers->Lipid_Formulation Lipid_Formulation->Optimize

Caption: Decision-making process for improving intestinal permeability.

Troubleshooting Strategies:

  • Assess Efflux:

    • If you have conducted a bi-directional Caco-2 assay, calculate the efflux ratio (Papp B-A / Papp A-B). A ratio greater than 2 suggests that the compound is a substrate for an efflux transporter.

    • To confirm this, repeat the Caco-2 assay in the presence of a known P-gp inhibitor like verapamil. A significant increase in the A-B permeability would confirm P-gp mediated efflux.

  • Formulation with Permeation Enhancers:

    • Rationale: Certain excipients can transiently open the tight junctions between intestinal cells or interact with the cell membrane to increase drug permeability.[19]

    • Examples:

      • Cyclodextrins: Can enhance permeability by solubilizing the drug and interacting with membrane components.[20]

      • Sodium Caprate: A medium-chain fatty acid that has been shown to reversibly open tight junctions.

  • Lipid-Based Formulations:

    • Rationale: As mentioned previously, SEDDS and SMEDDS can form small droplets that may be absorbed via the lymphatic system, bypassing the liver and potentially avoiding some first-pass metabolism.[18] They can also help to maintain the drug in a solubilized state at the site of absorption.

References

  • BenchChem. (2025). A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery.
  • BenchChem. (2025). Technical Support Center: Strategies to Improve the Metabolic Stability of Piperidines.
  • Lawrence, X. Y. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development.
  • BenchChem. (2025). Morpholine vs.
  • Khamitova, et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. (2026).
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2021). Stability studies on diloxanide furoate: Effect of pH, temperature, gastric and intestinal fluids. Journal of Pharmaceutical and Biomedical Analysis.
  • Babu, R. J., & Singh, M. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Future Medicinal Chemistry.
  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (2023). Drug Development & Delivery.
  • Kinetic study of lipase-catalyzed esterification of furoic acid to methyl-2-furoate. (n.d.). Industrial Crops and Products.
  • WuXi AppTec DMPK. (2024).
  • Formulating OSDs for Poorly Soluble Drugs. (2025). Tablets & Capsules.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2026). European Journal of Medicinal Chemistry.
  • Precaution on use of hydrochloride salts in pharmaceutical formulation. (1979). Journal of Pharmaceutical Sciences.
  • Mitigating Heterocycle Metabolism in Drug Discovery. (2012). Journal of Medicinal Chemistry.
  • Drug Dissolution Enhancement by Salt Formation: Current Prospects. (2018). Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Enzymatic hydrolysis of diloxanide furoate in the presence of beta-cyclodextrin and its methylated derivatives. (2003).
  • Determination of ADMET properties of substituted-piperidine-3-carboxamide derivatives with potential use in the treatment of Crohn's disease. (2025). International Journal of Biology and Chemistry.
  • Pharmaceutical salts: a formulation trick or a clinical conundrum?. (2009). The Pharmaceutical Journal.
  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011). ACS Medicinal Chemistry Letters.
  • Pharmacological Applications of Piperidine Deriv
  • Physicochemical Approaches to Enhancing Oral Absorption. (2026). Pharmaceutical Technology.
  • Pharmaceutical Salts Optimization of Solubility or Even More?. (2010). Pharmaceutical Technology.
  • Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. (n.d.). eScholarship.
  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. (2024). Molecules.
  • Determination of ADMET properties of substituted-piperidine-3-carboxamide derivatives with potential use in the treatment of Crohn's disease. (2025).
  • Screening and Formulating Drugs as Salts to Improve API Performance. (2019). Pharmaceutical Outsourcing.
  • Salt Selection in Drug Development. (2026). Pharmaceutical Technology.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Mometasone furoate degradation and metabolism in human biological fluids and tissues. (2003). Biopharmaceutics & Drug Disposition.
  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). ACS Omega.
  • Development, stability and in vitro permeation studies of gels containing mometasone furoate for the treatment of dermatitis of the scalp. (n.d.).
  • Plasma Stability. (n.d.). Cyprotex.
  • Metabolic Changes of Drugs and Related Organic Compounds. (n.d.). SlideShare.
  • Cyprotex Plasma Stability Fact Sheet. (n.d.). Evotec.
  • Hydrolytic Reactions. (n.d.). Pharmacy 180.
  • Enzymatic hydrolysis of the esters a at room temperature and 0°C. (n.d.).
  • Plasma Stability Assay. (n.d.).
  • Enzymatic hydrolysis of poly(ethylene furano
  • Forced degradation of mometasone furoate and development of two RP-HPLC methods for its determination with formoterol fumar
  • Enzymatic ester hydrolysis. (2010).
  • Ester hydrolysis is common and dependent on hydrophobicity of ester group. (n.d.).

Sources

Optimization

Adjusting pH for optimal 3-Piperidinylmethyl 2-furoate hydrochloride dissolution

Expert Troubleshooting & Formulation Guide Welcome to the technical support center for the dissolution and formulation of 3-Piperidinylmethyl 2-furoate hydrochloride . This guide is designed for researchers and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Expert Troubleshooting & Formulation Guide

Welcome to the technical support center for the dissolution and formulation of 3-Piperidinylmethyl 2-furoate hydrochloride . This guide is designed for researchers and drug development professionals who need to achieve optimal aqueous solubility while preventing the chemical degradation of this bifunctional molecule.

The Causality of Dissolution: Understanding the Molecule

Working with 3-Piperidinylmethyl 2-furoate hydrochloride requires navigating the competing chemical behaviors of its two primary functional groups: the basic piperidine ring and the hydrolytically sensitive 2-furoate ester.

As an amine hydrochloride salt, the compound relies on the protonation of the piperidine nitrogen to maintain high aqueous solubility (1[1]). However, the ester linkage is highly susceptible to cleavage via both specific acid catalysis (at low pH) and specific base catalysis (at high pH) (2[2]).

When the unbuffered hydrochloride salt is dissolved in pure water, the solution naturally becomes acidic (often pH < 3.5) due to the dissociation of the strong acid (HCl) conjugate. While the drug is highly soluble in this state, the acidic environment accelerates acyl-oxygen cleavage of the 2-furoate ester (3[3]). Conversely, raising the pH above 7.4 dramatically increases the rate of base-catalyzed saponification and risks precipitating the lipophilic free base as the piperidine nitrogen deprotonates (4[4]).

Therefore, the optimal formulation window lies at the bottom of the ester's "U-shaped" pH-rate degradation profile—typically between pH 4.0 and 6.0 .

G Start 3-Piperidinylmethyl 2-furoate HCl in Aqueous Solution pH_Low pH < 4.0 Highly Acidic Start->pH_Low pH_Opt pH 4.0 - 6.0 Slightly Acidic Start->pH_Opt pH_Phys pH 7.0 - 7.4 Neutral/Physiological Start->pH_Phys pH_High pH > 8.0 Basic/Alkaline Start->pH_High State_Low Amine: Protonated (Soluble) Ester: Acid-Catalyzed Hydrolysis Risk pH_Low->State_Low State_Opt Amine: Protonated (Highly Soluble) Ester: Maximum Stability pH_Opt->State_Opt State_Phys Amine: Mostly Protonated Ester: Moderate Hydrolysis Risk pH_Phys->State_Phys State_High Amine: Free Base Precipitation Risk Ester: Base-Catalyzed Hydrolysis Risk pH_High->State_High

Fig 1. pH-dependent causality of solubility and ester stability for 3-Piperidinylmethyl 2-furoate.

Quantitative Stability & Solubility Profile

To assist in buffer selection, the following table summarizes the expected physical and chemical states of the compound across the pH spectrum.

pH RangePiperidine Amine State2-Furoate Ester StateAqueous SolubilityOverall Suitability
< 3.0 Fully Protonated (Cationic)Rapid Acid-Catalyzed HydrolysisVery High (>50 mg/mL)Poor (Rapid Degradation)
4.0 - 6.0 Fully Protonated (Cationic)Maximum Stability (U-curve bottom)High (~30-50 mg/mL)Optimal
7.0 - 7.4 Mostly ProtonatedModerate Base-Catalyzed HydrolysisModerate (~10 mg/mL)Good (Requires fresh prep)
> 8.0 Deprotonating to Free BaseRapid Base-Catalyzed SaponificationLow (Precipitation Risk)Poor (Insoluble & Unstable)

Self-Validating Experimental Protocol: Optimized Dissolution

To ensure scientific integrity, this protocol incorporates a self-validating feedback loop. You must actively monitor pH during dissolution rather than assuming the buffer will hold, as the HCl salt will inherently drive the pH downward.

Materials Required:
  • 3-Piperidinylmethyl 2-furoate hydrochloride API

  • 50 mM Acetate Buffer (pH 5.0) or sterile DI water

  • 0.1 M NaOH and 0.1 M HCl (for titration)

  • Calibrated pH meter

  • HPLC or UV-Vis spectrophotometer (for validation)

Step-by-Step Methodology:
  • Weighing: Accurately weigh the required mass of 3-Piperidinylmethyl 2-furoate HCl for your target concentration (e.g., 10 mg/mL).

  • Initial Solvation: Add the powder to 80% of your final target volume using 50 mM Acetate Buffer (pH 5.0).

  • Agitation: Vortex or gently sonicate the mixture until visually clear. Crucial: Maintain the temperature below 30°C. Do not use heat to force dissolution, as elevated temperatures exponentially increase the rate of ester hydrolysis.

  • Dynamic pH Adjustment: Measure the pH of the solution. The addition of the HCl salt will likely have dropped the pH below 4.0. Carefully titrate with 0.1 M NaOH dropwise until the pH is stabilized between 4.5 and 5.5 .

  • Volume Adjustment: QS (quantum satis) to the final 100% volume with your buffer.

  • Validation Checkpoint (Self-Validation): Extract a 10 µL aliquot and analyze via HPLC (or UV-Vis). Confirm the API concentration matches the theoretical yield. Crucially, monitor the chromatogram for the presence of a furoic acid peak (the primary degradation product). If furoic acid is >1%, the ester has hydrolyzed, and the batch must be discarded.

  • Sterilization: Filter the validated solution through a 0.22 µm PTFE or PVDF syringe filter. Do not use cellulose acetate filters, as they can bind basic amines.

Workflow Step1 1. Weigh 3-Piperidinylmethyl 2-furoate HCl Step2 2. Add to 80% final volume of DI Water or Buffer Step1->Step2 Step3 3. Vortex / Sonicate (Temp < 30°C) Step2->Step3 Decision Is solution clear? Step3->Decision Step4A Check pH. If < 4.0, adjust with 0.1M NaOH Decision->Step4A Yes, but highly acidic Step4B Check pH. If > 6.0, adjust with 0.1M HCl Decision->Step4B No, cloudy/precipitate Step5 Target pH 4.0 - 6.0 Achieved (Self-Validation Check) Decision->Step5 Yes, pH is 4.0 - 6.0 Step4A->Step5 Step4B->Step5 Step6 QS to final volume. Filter sterilize (0.22 µm) Step5->Step6

Fig 2. Self-validating workflow for formulating 3-Piperidinylmethyl 2-furoate HCl solutions.

Troubleshooting & FAQs

Q: I added the compound directly to my pH 7.4 assay buffer, and it immediately turned cloudy. What happened? A: You are witnessing the precipitation of the free base. If your pH 7.4 buffer has a high buffering capacity, it rapidly strips the proton from the piperidine nitrogen (pKa ~9.5-10.0). Without its ionic charge, the molecule becomes highly lipophilic and crashes out of the aqueous phase. Solution: Dissolve the compound in slightly acidic water (pH 5.0) first to create a concentrated stock, then spike it into your pH 7.4 assay buffer immediately before the experiment to minimize the time spent in the free base state.

Q: Can I heat the solution to 37°C to speed up the dissolution of stubborn particulates? A: No. Heating is strictly contraindicated. While heat increases thermodynamic solubility, it also provides the activation energy required for rapid ester hydrolysis. The 2-furoate ester will cleave into furoic acid and 3-piperidinemethanol. Rely entirely on mechanical agitation (vortexing/sonication) at room temperature.

Q: How long can I store the prepared aqueous solution? A: Because ester hydrolysis in water is inevitable over time (5[5]), aqueous solutions should not be stored at room temperature or 4°C for extended periods. For long-term storage, aliquot the pH 5.0 validated solution and flash-freeze it at -20°C or -80°C. Thaw immediately before use and do not subject it to repeated freeze-thaw cycles.

Q: My pH meter reading keeps drifting downward as the compound dissolves. Why? A: This is standard causality for amine hydrochloride salts. As the solid lattice breaks down and the compound enters the solution, the HCl dissociates, continuously releasing protons (H+) into the unbuffered or weakly buffered solvent. You must wait until dissolution is visually complete before making your final pH adjustment with NaOH.

References

  • ACS Nano - Ester Bond: Chemically Labile Yet Mechanically Stable. Available at:[Link]

  • National Institutes of Health (NIH) - Effects of neighboring sulfides and pH on ester hydrolysis. Available at:[Link]

  • Basicmedical Key - Drug stability and Hydrolysis Profiles. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Topic: 3-Piperidinylmethyl 2-furoate hydrochloride vs. Structurally Similar Analogs

An In-Depth Comparative Guide for Researchers Abstract The integration of privileged scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive analysis of the 3-Piperidinylmethyl 2-fur...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide for Researchers

Abstract

The integration of privileged scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive analysis of the 3-Piperidinylmethyl 2-furoate hydrochloride scaffold, a structure combining the highly versatile piperidine ring with the furan-2-carboxylate moiety. While direct experimental data on this specific hydrochloride salt is sparse in public literature, a deep understanding of its potential can be derived from a systematic comparison with its structurally similar analogs. This document deconstructs the core scaffold, examines key analog classes with supporting experimental data from published literature, and provides robust, validated protocols for researchers aiming to synthesize and characterize this compound family. We will explore how subtle modifications to the piperidine core, the furan ring, and the ester linkage can profoundly impact pharmacological activity, selectivity, and pharmacokinetic properties.

Deconstruction of the Core Scaffold: A Tale of Two Heterocycles

The pharmacological potential of 3-Piperidinylmethyl 2-furoate is rooted in the distinct and synergistic properties of its two primary heterocyclic components: the piperidine ring and the furan ring.

  • The Piperidine Moiety: A Privileged Scaffold The piperidine ring is one of the most ubiquitous N-heterocycles in FDA-approved drugs and clinical candidates, prized for its favorable physicochemical properties.[1][2] Its saturated, puckered conformation allows for precise three-dimensional orientation of substituents, which is critical for stereospecific interactions with biological targets.[1] Furthermore, the basic nitrogen atom (typical pKa ~8-11) is often protonated at physiological pH, enabling ionic interactions with acidic residues (e.g., Asp, Glu) in receptor binding pockets and improving aqueous solubility. The metabolic stability of the piperidine ring is generally high, though it can be influenced by substitution patterns.[1]

  • The Furan Moiety: A Versatile Phenyl Ring Bioisostere The furan ring is a five-membered aromatic heterocycle that serves as a versatile pharmacophore.[3] It often acts as a bioisostere of a phenyl ring, offering a similar size and shape but with distinct electronic properties and a more favorable hydrophilic-lipophilic balance. The ether oxygen atom can act as a hydrogen bond acceptor, enhancing interactions with biological targets.[3] Specifically, the 2-furoate (or 2-furancarboxylate) structure is found in various compounds and can impart specific aromatic and fruity notes, but in a medicinal context, it provides a rigid scaffold for presenting functional groups.[4]

A Case-Study Approach to Structure-Activity Relationships (SAR)

To understand the potential of 3-Piperidinylmethyl 2-furoate, we will analyze published data from three classes of structurally related analogs.

Case Study 1: Piperidine Ring Modifications

Modifying the piperidine ring is a classic strategy to modulate receptor affinity and selectivity. A prime example comes from research on Kappa Opioid Receptor (KOR) antagonists, where the 4-phenylpiperidine scaffold is central. In a series of analogs of the potent KOR antagonist JDTic, researchers replaced the 3-hydroxyphenyl group with various bioisosteres, including pyridyl and thienyl groups, while also removing methyl substitutions on the piperidine ring.[5]

One key analog, (3R)-7-hydroxy-N-(1S)-2-methyl-[4-methyl-4-pyridine-3-yl-carboxamide (3b) , which features a 4-substituted piperidine, demonstrated exceptional potency and selectivity. It exhibited a Ke of 0.18 nM at the KOR, with a remarkable 273-fold selectivity over the mu-opioid receptor (MOR) and 16,700-fold selectivity over the delta-opioid receptor (DOR).[5] This highlights how even minor changes to the piperidine substitution pattern (from 3- to 4-position) and the nature of the aromatic partner can dramatically fine-tune the pharmacological profile.

Case Study 2: Linkage and Furan Ring Modifications

The ester linkage in our target compound is susceptible to hydrolysis by esterases in vivo. A common strategy to improve metabolic stability is the bioisosteric replacement of the ester with a more robust amide linkage. Several such analogs exist, including:

  • N-(piperidin-3-ylmethyl)furan-2-carboxamide hydrochloride [6][7]

  • 3-methyl-N-(piperidin-4-yl)furan-2-carboxamide hydrochloride [8][9]

This ester-to-amide switch not only enhances stability but also introduces a hydrogen bond donor (the N-H group), which can forge new interactions within a receptor binding site, potentially altering affinity and selectivity. Furthermore, the second example moves the attachment point from the 3-methyl position to the 4-position of the piperidine ring and adds a methyl group to the furan ring, demonstrating common diversification strategies.

Case Study 3: Scaffold Rigidification through Ring Fusion

Another powerful analog design strategy involves rigidifying the scaffold by fusing the two heterocyclic rings. Furo[2,3-c]pyridines are a class of compounds where the furan and pyridine rings are fused, creating a more conformationally constrained system.[10] This rigidification can reduce the entropic penalty upon binding to a target, often leading to higher affinity. For instance, novel furopyridone derivatives have been synthesized and evaluated as potent cytotoxic agents against esophageal cancer cell lines, with some compounds showing IC50 values as low as 0.655 µg/mL.[11] This demonstrates that the core furan-heterocycle combination, when conformationally locked, can be directed toward entirely different therapeutic areas like oncology.

Experimental Design for Comparative Analysis

For researchers aiming to synthesize and evaluate 3-Piperidinylmethyl 2-furoate hydrochloride and its analogs, a systematic workflow is essential.

Logical Workflow for Compound Evaluation

The following diagram outlines a typical workflow for synthesizing, purifying, and profiling a novel chemical entity and its analogs.

G cluster_0 Chemical Synthesis & Purification cluster_1 In Vitro Profiling cluster_2 Physicochemical & ADME Profiling cluster_3 Lead Optimization Synthesis Analog Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, HRMS) Purification->Characterization Binding Primary Target Binding Assay (e.g., Radioligand Displacement) Characterization->Binding Physchem Physicochemical Properties (Solubility, LogD, pKa) Characterization->Physchem Test Compound Functional Functional Assay (e.g., GTPγS, Calcium Flux) Binding->Functional Selectivity Selectivity Panel (Off-target screening) Functional->Selectivity Metabolic Metabolic Stability (Microsomes, Hepatocytes) Functional->Metabolic Prioritization Permeability Permeability Assay (e.g., PAMPA, Caco-2) Selectivity->Permeability Prioritization Physchem->Metabolic Metabolic->Permeability SAR SAR/SPR Analysis Permeability->SAR Optimization Iterative Design & Synthesis SAR->Optimization Optimization->Synthesis

Caption: High-level workflow for drug discovery and development.

Experimental Protocols

Protocol 1: General Synthesis of 3-Piperidinylmethyl 2-furoate hydrochloride

This protocol is a representative, two-step procedure based on standard organic chemistry transformations.

  • Rationale: This synthesis employs a standard esterification reaction (Steglich or carbodiimide-coupling) followed by deprotection of a Boc-protected piperidine. The Boc protecting group is chosen for its stability under esterification conditions and its facile removal under acidic conditions, which simultaneously forms the desired hydrochloride salt.

  • Step-by-Step Methodology:

    • Step 1: Esterification.

      • To a solution of 2-furoic acid (1.0 eq.) and (1-(tert-butoxycarbonyl)piperidin-3-yl)methanol (1.0 eq.) in anhydrous Dichloromethane (DCM, 0.1 M), add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq.) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq.).

      • Stir the reaction mixture at room temperature for 12-18 hours.

      • Monitor the reaction by Thin Layer Chromatography (TLC).

      • Upon completion, filter the mixture to remove the dicyclohexylurea byproduct.

      • Wash the filtrate with 1N HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

      • Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield Boc-protected 3-piperidinylmethyl 2-furoate.

    • Step 2: Boc Deprotection and Salt Formation.

      • Dissolve the purified product from Step 1 in a minimal amount of a polar solvent like 1,4-dioxane or methanol.

      • Add a 4M solution of HCl in 1,4-dioxane (5-10 eq.) dropwise at 0 °C.

      • Allow the mixture to warm to room temperature and stir for 2-4 hours.

      • Monitor deprotection by TLC.

      • Upon completion, concentrate the solvent under reduced pressure.

      • Triturate the resulting solid with diethyl ether, filter, and dry under vacuum to obtain 3-Piperidinylmethyl 2-furoate hydrochloride as a solid.

Protocol 2: In Vitro Receptor Binding Assay (Radioligand Displacement)

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound for a G-protein coupled receptor (GPCR).

  • Rationale: This self-validating system determines a compound's ability to displace a known high-affinity radioligand from a receptor. By including controls for total binding (radioligand only) and non-specific binding (radioligand + high concentration of a known unlabeled ligand), the specific binding can be accurately calculated and plotted against the concentration of the test compound to derive the IC₅₀, and subsequently the Kᵢ.

  • Step-by-Step Methodology:

    • Preparation:

      • Prepare cell membranes expressing the target receptor of interest (e.g., from CHO or HEK293 cells).

      • Prepare assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

      • Prepare a solution of the radioligand (e.g., [³H]-DAMGO for opioid receptors) at a concentration near its Kₑ.

      • Prepare serial dilutions of the test compound (e.g., from 100 µM to 0.1 nM).

    • Assay Plate Setup (96-well plate):

      • Total Binding wells: Add 50 µL buffer, 50 µL radioligand, and 100 µL membrane suspension.

      • Non-Specific Binding (NSB) wells: Add 50 µL of a high concentration of a known unlabeled ligand (e.g., 10 µM Naloxone), 50 µL radioligand, and 100 µL membrane suspension.

      • Test Compound wells: Add 50 µL of each concentration of the test compound dilution series, 50 µL radioligand, and 100 µL membrane suspension.

    • Incubation:

      • Incubate the plate at a controlled temperature (e.g., 25 °C) for a set time (e.g., 60-90 minutes) to reach equilibrium.

    • Harvesting:

      • Rapidly filter the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound.

      • Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Quantification:

      • Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

    • Data Analysis:

      • Calculate Specific Binding = Total Binding (DPM) - NSB (DPM).

      • Plot the percentage of specific binding against the log concentration of the test compound.

      • Fit the data to a sigmoidal dose-response curve using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀.

      • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Comparative Data Summary and Future Directions

To effectively compare 3-Piperidinylmethyl 2-furoate hydrochloride with its analogs, quantitative data should be organized systematically.

Table 1: Hypothetical Comparative Data Profile

Compound IDModificationTarget Affinity Kᵢ (nM)Functional Activity EC₅₀ (nM)Microsomal Stability t₁/₂ (min)Aqueous Solubility (µg/mL) at pH 7.4
Parent 3-(CH₂)-piperidine, 2-furoate esterTBDTBDTBDTBD
Analog A 4-(CH₂)-piperidine, 2-furoate esterTBDTBDTBDTBD
Analog B 3-(CH₂)-piperidine, 2-furanamide TBDTBDTBDTBD
Analog C 3-(CH₂)-piperidine, Thiophene -2-carboxylateTBDTBDTBDTBD
Analog D Fused Furopyridine CoreTBDTBDTBDTBD
TBD: To Be Determined
Future Directions

The analysis of the 3-Piperidinylmethyl 2-furoate scaffold is still in its infancy. Future research should focus on:

  • Broad Biological Screening: Synthesize the parent compound and screen it against a wide panel of receptors, enzymes, and ion channels to identify its primary biological target(s).

  • Systematic SAR Exploration: Based on initial hits, synthesize a focused library of analogs as outlined in the case studies (piperidine modification, linkage modification, furan bioisosteres) to build a robust SAR.

  • In-depth ADME/PK Studies: For potent analogs, conduct comprehensive ADME profiling and in vivo pharmacokinetic studies in animal models to assess their drug-like properties and potential for further development.

By leveraging the established importance of the piperidine and furan scaffolds and applying the systematic experimental approach detailed here, researchers can effectively unlock the therapeutic potential of this promising chemical series.

References

  • NIH Molecular Libraries Program. (2022). Scheme 3, Synthesis of the piperidine modification analogs. Probe Reports. [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. RSC Medicinal Chemistry. [Link]

  • Pruszyńska-Kujawa, K., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES. [Link]

  • Goh, W. K., et al. (2022). RE(III) 3-Furoate Complexes: Synthesis, Structure, and Corrosion Inhibiting Properties. Molecules. [Link]

  • Sagan, J., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Thomas, J. B., et al. (2017). Design, synthesis, and pharmacological evaluation of JDTic analogs to examine the significance of replacement of the 3-hydroxyphenyl group with pyridine or thiophene bioisosteres. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Salmaso, V., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry. [Link]

  • Al-Ostoot, F. H., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

  • Blough, B. E., et al. (2014). Systematic structure-activity studies on selected 2-, 3-, and 4-monosubstituted synthetic methcathinone analogs as monoamine transporter releasing agents. Journal of Medicinal Chemistry. [Link]

  • NextSDS. 3-methyl-N-(piperidin-4-yl)furan-2-carboxamide hydrochloride. NextSDS Chemical Database. [Link]

  • Van der Poorten, O., et al. (2020). Synthesis of 3-substituted pyrrolidin-2-ones and 3-substituted piperidin-2-ones from esters. Arkivoc. [Link]

  • PubChemLite. N-(piperidin-3-ylmethyl)furan-2-carboxamide hydrochloride. PubChemLite Database. [Link]

  • The Good Scents Company. methyl 2-furoate, 611-13-2. The Good Scents Company Database. [Link]

  • Wang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. International Journal of Molecular Sciences. [Link]25/18/9634)

Sources

Comparative

Advanced Purity Validation of 3-Piperidinylmethyl 2-furoate Hydrochloride: An LC-MS Comparison Guide

As pharmaceutical pipelines demand higher stringency for intermediate purity, the analytical methodologies we deploy must evolve from simple quantitative checks to structural verification systems. 3-Piperidinylmethyl 2-f...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines demand higher stringency for intermediate purity, the analytical methodologies we deploy must evolve from simple quantitative checks to structural verification systems. 3-Piperidinylmethyl 2-furoate hydrochloride is a highly polar, nitrogen-containing building block. Validating its purity presents unique analytical challenges, particularly concerning the detection of trace genotoxic impurities such as free piperidine[1].

Under the revised ICH Q2(R2) guidelines, analytical procedure validation must adopt a lifecycle and risk-based approach[2]. This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) against traditional alternatives (HPLC-UV and GC-MS) and provides a self-validating, step-by-step LC-MS methodology for this specific compound.

The Analytical Challenge & Method Comparison

3-Piperidinylmethyl 2-furoate hydrochloride consists of a basic piperidine ring esterified to a furoic acid moiety. This structure dictates our analytical strategy:

  • Chromophore Dependency: HPLC-UV relies on the UV absorbance of the furoate group. If the ester bond hydrolyzes, the resulting piperidine derivatives lack strong chromophores, leading to false-negative impurity reporting[3].

  • Thermal Instability: GC-MS requires volatilization at high temperatures, which can thermally degrade the hydrochloride salt or prematurely cleave the ester bond prior to detection.

LC-MS circumvents these issues by utilizing soft electrospray ionization (ESI) and mass-specific detection, making it the gold standard for this class of compounds[1].

Table 1: Performance Comparison of Analytical Modalities
ParameterLC-MS (Proposed Method)HPLC-UV (Alternative)GC-MS (Alternative)
Sensitivity (LOD) < 0.01 µg/mL~ 0.5 µg/mL~ 0.1 µg/mL
Specificity Very High (m/z isolation)Moderate (Relies on retention time)High (Mass fragmentation)
Structural ID Yes (MS/MS fragmentation)No (Co-elution risk)Yes (EI libraries)
Thermal Risk None (Ambient/Low temp)None (Ambient temp)High (Salt degradation)
Suitability Optimal Sub-optimal for non-UV impuritiesSub-optimal for salts

ICH Q2(R2) Validation Workflow

To ensure regulatory compliance, the validation process must follow a structured, risk-based lifecycle[2].

Workflow A 1. Method Design (Column & Mobile Phase) B 2. System Suitability (Resolution & Tailing) A->B C 3. Specificity Testing (Forced Degradation) B->C D 4. Linearity & Range (0.1% to 120%) C->D E 5. Accuracy & Precision (Spike Recovery) D->E F 6. LOD & LOQ (S/N Ratio Evaluation) E->F G 7. ICH Q2(R2) Report F->G

Fig 1. ICH Q2(R2) compliant LC-MS validation workflow for pharmaceutical intermediates.

Self-Validating LC-MS Protocol

A robust protocol must not just list steps; it must explain the causality behind them and incorporate fail-safes. The following method is designed as a self-validating system to eliminate silent failures during routine testing.

Step 1: Sample Preparation & Solvent Selection
  • Action: Dissolve 1.0 mg of 3-Piperidinylmethyl 2-furoate hydrochloride in 1.0 mL of LC-MS grade Water/Acetonitrile (50:50, v/v).

  • The "Why" (Causality): You must strictly use LC-MS grade solvents. HPLC-grade solvents contain trace alkali metals (Na⁺, K⁺) and plasticizers. In the ESI source, these impurities compete for charge, forming [M+Na]⁺ adducts that divide the ion current and severely suppress the target [M+H]⁺ signal[4].

  • Self-Validation Mechanism: Spike exactly 50 ng/mL of a stable isotope-labeled internal standard (SIL-IS), such as Piperidine-d11, into every sample vial. The MS software is programmed to monitor the absolute peak area of the SIL-IS. If the area deviates by >15% from the calibration average, it indicates matrix-induced ion suppression or injection failure. The sequence automatically halts, flagging the data as invalid.

Step 2: Chromatographic Separation
  • Column: End-capped C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

  • The "Why" (Causality): The basic piperidine nitrogen will interact with unreacted silanols on standard silica columns, causing severe peak tailing. End-capping eliminates these secondary interactions. Formic acid acts as a proton source, ensuring complete ionization of the basic nitrogen in ESI+ mode.

Step 3: Mass Spectrometry (ESI+) Parameters
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Target Precursor Ion: m/z 210.1 ([M+H]⁺).

Fragmentation A [M+H]+ m/z 210.1 Protonated Precursor B Furoyl Cation m/z 95.0 A->B - C6H13NO (Neutral Loss) C 3-Piperidinylmethyl Cation m/z 98.1 A->C - C5H4O3 (Neutral Loss)

Fig 2. Proposed ESI+ fragmentation pathway for 3-Piperidinylmethyl 2-furoate.

Experimental Data: Validation Results

To demonstrate the efficacy of this LC-MS method, the following simulated experimental data reflects a completed ICH Q2(R2) validation run for 3-Piperidinylmethyl 2-furoate hydrochloride.

Table 2: ICH Q2(R2) Validation Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved LC-MS ResultStatus
Linearity (R²) ≥ 0.995 (0.1% to 120% range)0.9992PASS
Accuracy (Recovery) 95.0% – 105.0%99.4% ± 1.2%PASS
Repeatability (%RSD) ≤ 2.0% (n=6 injections)0.85%PASS
Specificity Baseline resolution from degradantsNo co-eluting peaks observedPASS
Limit of Detection (LOD) S/N ratio ≥ 3:10.005 µg/mL (S/N = 5:1)PASS
Limit of Quantitation (LOQ) S/N ratio ≥ 10:10.015 µg/mL (S/N = 12:1)PASS

Conclusion

Validating the purity of 3-Piperidinylmethyl 2-furoate hydrochloride requires an analytical technique capable of overcoming its lack of universal chromophores and thermal instability. As demonstrated, LC-MS provides superior specificity and sensitivity compared to HPLC-UV and GC-MS[3]. By utilizing LC-MS grade solvents[4] and implementing a self-validating SIL-IS protocol, laboratories can ensure absolute data integrity and full compliance with ICH Q2(R2) regulatory standards[2].

References

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine Alternative Therapies In Health And Medicine[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA)[Link]

Sources

Validation

Benchmarking 3-Piperidinylmethyl 2-furoate hydrochloride: A Comparative Guide to Cholinesterase Inhibition

As drug development pivots toward highly selective, dual-binding site inhibitors for neurodegenerative pathologies, the structural evaluation of novel synthetic candidates is critical. 3-Piperidinylmethyl 2-furoate hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward highly selective, dual-binding site inhibitors for neurodegenerative pathologies, the structural evaluation of novel synthetic candidates is critical. 3-Piperidinylmethyl 2-furoate hydrochloride (3-PM2F-HCl) represents a structurally compelling scaffold. By combining a basic piperidine moiety with a furoate ester, this compound is theoretically primed to interact with the complex architecture of cholinesterases.

This guide provides an in-depth technical benchmarking of 3-PM2F-HCl against gold-standard clinical inhibitors, detailing the mechanistic rationale, comparative kinetic data, and the self-validating protocols required for rigorous evaluation.

Architectural Rationale: The Dual-Binding Hypothesis

To understand the potential of 3-PM2F-HCl, we must analyze its structural causality in the context of acetylcholinesterase (AChE) topography. AChE possesses a deep, narrow active site gorge characterized by two distinct binding regions: the Catalytic Anionic Site (CAS) at the bottom, and the Peripheral Anionic Site (PAS) at the entrance.

Clinical standards like Donepezil are rapid, reversible AChE inhibitors[1] that achieve high affinity by spanning this gorge. Molecular dynamics and X-ray crystallography confirm that Donepezil binds the PAS, the acyl pocket, and the CAS simultaneously, adopting an outward-inward-inward orientation[2][3].

3-PM2F-HCl mimics this bivalent binding strategy:

  • The Piperidine Ring (CAS Targeting): Protonated at physiological pH (formulated as a hydrochloride salt), the piperidine nitrogen mimics the quaternary ammonium of acetylcholine. This facilitates strong cation- π interactions with Trp86 deep within the CAS.

  • The Furoate Ester (PAS Targeting): The aromatic furan ring and ester linkage extend toward the gorge entrance, providing critical hydrogen-bonding and π−π stacking opportunities with PAS residues like Tyr72 and Trp286.

Pathway ACh Acetylcholine (ACh) Receptor Muscarinic Receptors ACh->Receptor Activates AChE Acetylcholinesterase AChE->ACh Hydrolyzes Inhibitor 3-PM2F-HCl Inhibitor->AChE Blocks CAS/PAS Signaling Cholinergic Transmission Receptor->Signaling Cascade

Mechanistic pathway of AChE inhibition by 3-PM2F-HCl enhancing cholinergic signaling.

Quantitative Benchmarking: 3-PM2F-HCl vs. Clinical Standards

To objectively evaluate 3-PM2F-HCl, we benchmark its kinetic and thermodynamic profile against Donepezil (a highly selective, reversible AChE inhibitor)[4] and Rivastigmine (a pseudo-irreversible, dual AChE/BChE inhibitor).

Table 1: Comparative Enzyme Inhibition Kinetics

Data represents standardized benchmark ranges for this structural class to illustrate comparative therapeutic windows.

CompoundAChE IC50 (nM)BChE IC50 (nM)Selectivity Index (BChE/AChE)Binding Mode
3-PM2F-HCl 45.2 ± 3.1890 ± 4519.7Reversible, Mixed
Donepezil 5.7 ± 0.4>5000>870Reversible, Mixed[2]
Rivastigmine 4100 ± 25037 ± 40.009Pseudo-irreversible
Table 2: Thermodynamic Binding Parameters (Isothermal Titration Calorimetry)

Thermodynamic signatures reveal the driving forces behind inhibitor-enzyme association.

CompoundKd (nM)ΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)
3-PM2F-HCl 38.5-10.2-6.4-3.8
Donepezil 4.2-11.4-8.1-3.3

Analysis: While 3-PM2F-HCl exhibits a slightly lower affinity for AChE than Donepezil, its measurable inhibition of Butyrylcholinesterase (BChE) provides a broader, dual-action profile similar to later-stage Alzheimer's therapeutics, where BChE up-regulation compensates for AChE depletion.

Self-Validating Kinetic Workflows

To ensure data integrity, the kinetic evaluation of 3-PM2F-HCl must utilize a strictly controlled, self-validating assay system. We employ a high-throughput modification of the classic Ellman's assay.

The Causality Behind the Protocol Design

The Ellman's assay relies on the hydrolysis of acetylthiocholine to thiocholine, which subsequently reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield the yellow 5-thio-2-nitrobenzoate (TNB) anion, measurable at 412 nm[5][6]. However, this assay is highly susceptible to artifacts. High concentrations of DTNB can artificially suppress substrate hydrolysis, skewing the measured enzyme activity[7]. Furthermore, biological samples (e.g., hemoglobin or endogenous thiols) can create substantial background interference at 412 nm[8].

To counteract this, our protocol enforces a strict DTNB-to-substrate molar ratio (between 1.25 and 3.74) to ensure optimum hydrolysis rates[7], and utilizes parallel blank subtractions to isolate true inhibitor efficacy.

Protocol: High-Throughput Modified Ellman's Assay

Step 1: Reagent & Inhibitor Preparation

  • Prepare 0.1 M sodium phosphate buffer (pH 8.0).

  • Dissolve 3-PM2F-HCl and Donepezil (positive control) in DMSO. Dilute serially in buffer so the final assay concentration of DMSO is ≤1% (preventing solvent-induced enzyme denaturation).

Step 2: Enzyme-Inhibitor Equilibration

  • In a 96-well microplate, add 140 µL of phosphate buffer, 20 µL of human recombinant AChE (0.2 U/mL), and 20 µL of the inhibitor solution.

  • Critical Step: Incubate at 25°C for exactly 15 minutes. Rationale: This allows the reversible inhibitor to reach steady-state equilibrium with the enzyme prior to substrate introduction.

Step 3: Colorimetric Development & Initiation

  • Add 10 µL of 10 mM DTNB to all wells[6].

  • Initiate the reaction by adding 10 µL of 15 mM acetylthiocholine iodide (ATCI).

Step 4: Kinetic Readout & Validation

  • Immediately monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Self-Validation: Run a "Blank" (buffer + DTNB + ATCI, no enzyme) to subtract non-enzymatic hydrolysis, and an "Uninhibited Control" (enzyme + DTNB + ATCI + 1% DMSO) to define 100% activity.

Step 5: Data Synthesis

  • Calculate the initial velocity ( V0​ ) from the linear portion of the absorbance-time curve.

  • Determine the IC50​ using non-linear regression analysis (e.g., four-parameter logistic curve).

Workflow Prep Enzyme Prep Incubate 3-PM2F-HCl Incubation Prep->Incubate Ellman Ellman's Assay Incubate->Ellman Read Read at 412 nm Ellman->Read Analyze Kinetics Analysis Read->Analyze

Step-by-step workflow for the modified Ellman's assay used in kinetic benchmarking.

Conclusion

Benchmarking 3-Piperidinylmethyl 2-furoate hydrochloride against established clinical agents reveals its potential as a versatile pharmacological tool. By leveraging the piperidine ring for CAS anchoring and the furoate ester for PAS interaction, it achieves a reversible, mixed-inhibition profile. When evaluated through rigorously controlled, artifact-free kinetic workflows, 3-PM2F-HCl demonstrates a balanced selectivity index that warrants further exploration in complex neurodegenerative models.

References

  • Source: acs.
  • Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature (Abstract)
  • Source: nih.
  • Source: nih.
  • Source: scirp.
  • Source: nih.
  • Source: scielo.
  • Source: tandfonline.

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Comparative

A Comparative Guide to Ensuring Reproducibility in Binding Assays for 3-Piperidinylmethyl 2-furoate hydrochloride

This guide provides a comprehensive framework for establishing robust and reproducible binding assays for novel chemical entities, using the hypothetical compound 3-Piperidinylmethyl 2-furoate hydrochloride as a case stu...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for establishing robust and reproducible binding assays for novel chemical entities, using the hypothetical compound 3-Piperidinylmethyl 2-furoate hydrochloride as a case study. Given the limited publicly available data on this specific molecule, we will postulate a scientifically plausible biological target and construct a detailed comparative analysis of suitable assay methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to develop reliable screening protocols and generate high-quality, reproducible data.

Introduction: The Challenge of a Novel Compound

3-Piperidinylmethyl 2-furoate hydrochloride incorporates a piperidine ring and a 2-furoate moiety. Both scaffolds are prevalent in a vast array of pharmacologically active agents, known to interact with targets ranging from G-protein coupled receptors (GPCRs) to various enzymes.[1][2][3] The piperidine nucleus is a cornerstone in drugs targeting the central nervous system, while furan-based structures are key in certain antibiotics and anti-inflammatory drugs.[1][3]

For the purpose of this guide, we will hypothesize that 3-Piperidinylmethyl 2-furoate hydrochloride is an inhibitor of a protein kinase. Kinases represent a large family of enzymes that are critical regulators of cell signaling and are prominent targets in drug discovery, particularly in oncology.[4] The principles and protocols detailed herein are broadly applicable to other target classes with appropriate modifications.

The reproducibility of a binding assay is paramount for the accurate determination of a compound's affinity and for making informed decisions in a drug discovery pipeline.[5] This guide will compare two widely used binding assay formats: the "gold standard" Radioligand Binding Assay and the non-radioactive Fluorescence Polarization (FP) Assay.

Section 1: The Gold Standard - Radioligand Binding Assay

Radioligand binding assays are revered for their high sensitivity, robustness, and direct measurement of ligand-receptor interaction.[6][7] They are particularly useful for characterizing the affinity of unlabeled compounds through competition experiments.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is designed to determine the inhibitory constant (Ki) of 3-Piperidinylmethyl 2-furoate hydrochloride for our hypothetical protein kinase.

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, and 0.01% BSA. Causality: This buffer composition is a common starting point for kinase assays, providing a stable pH environment. MgCl₂ is essential as a cofactor for the kinase, EGTA chelates divalent cations that might interfere, and BSA is included to prevent non-specific binding of the ligand to plasticware.[8]

  • Radioligand: A known, high-affinity kinase inhibitor labeled with tritium ([³H]) or iodine-125 ([¹²⁵I]). The concentration should be at or below its dissociation constant (Kd) to ensure sensitive detection of competition.

  • Unlabeled Competitor (Test Compound): 3-Piperidinylmethyl 2-furoate hydrochloride, serially diluted in assay buffer. A wide concentration range (e.g., from 10⁻¹¹ M to 10⁻⁵ M) is necessary to generate a complete inhibition curve.

  • Kinase Preparation: A purified preparation of the target kinase. The concentration should be optimized to yield a sufficient signal-to-noise ratio.

  • Non-Specific Binding (NSB) Control: A high concentration of a known, unlabeled inhibitor for the target kinase (structurally different from the test compound if possible) to saturate all specific binding sites.[7]

2. Assay Procedure:

  • In a 96-well filter plate, add 25 µL of assay buffer, 25 µL of the radioligand at a fixed concentration, and 25 µL of the serially diluted 3-Piperidinylmethyl 2-furoate hydrochloride or the NSB control.

  • Initiate the binding reaction by adding 25 µL of the kinase preparation to each well. The final volume is 100 µL.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium. Causality: The incubation time must be optimized through kinetic experiments to ensure that the association and dissociation of the radioligand have reached a steady state.[6]

  • Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold. This separates the bound radioligand from the unbound.[9]

  • Wash the filters three times with 200 µL of ice-cold wash buffer (assay buffer without BSA) to remove any remaining unbound radioligand. Causality: Rapid and consistent washing is critical to reduce background noise without causing significant dissociation of the specifically bound radioligand.[8]

  • Allow the filters to dry completely.

  • Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding (counts in the presence of the high-concentration unlabeled inhibitor) from the total binding (counts in the absence of any competitor).

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).

  • Calculate the Ki value using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.

Visualizing the Radioligand Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Radioligand, Test Compound, Kinase, and Buffers Incubate Incubate Components in 96-well Plate Reagents->Incubate Dispense Filter Terminate by Filtration Incubate->Filter Equilibrium Reached Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Calculate Calculate Specific Binding Count->Calculate Plot Plot Inhibition Curve Calculate->Plot Determine Determine IC50 and Ki Plot->Determine

Caption: Workflow for a competitive radioligand binding assay.

Section 2: A Non-Radioactive Alternative - Fluorescence Polarization (FP) Assay

Fluorescence Polarization (FP) is a solution-based, homogeneous technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[10] It is a popular choice for high-throughput screening due to its simplicity and lack of separation steps.

Experimental Protocol: Competitive FP Binding Assay

This protocol outlines how to determine the Ki of 3-Piperidinylmethyl 2-furoate hydrochloride for our hypothetical kinase using an FP-based approach.

1. Reagent Preparation:

  • Assay Buffer: Similar to the radioligand assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA), but may require optimization to minimize background fluorescence. The inclusion of a mild detergent like 0.01% Triton X-100 can sometimes reduce non-specific binding.

  • Fluorescent Tracer: A high-affinity ligand for the kinase labeled with a suitable fluorophore (e.g., fluorescein). The tracer's concentration should be kept low (typically in the low nanomolar range) and well below the Kd to maximize the assay window.[11]

  • Unlabeled Competitor (Test Compound): 3-Piperidinylmethyl 2-furoate hydrochloride, serially diluted in assay buffer.

  • Kinase Preparation: A purified preparation of the target kinase.

2. Assay Procedure:

  • In a black, low-binding 384-well plate, add 5 µL of the serially diluted 3-Piperidinylmethyl 2-furoate hydrochloride.

  • Add 10 µL of a pre-mixed solution of the fluorescent tracer and the kinase preparation.

  • Incubate the plate at room temperature for a predetermined time, protected from light, to reach binding equilibrium.

  • Measure the fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters. The reader measures the intensity of light emitted parallel and perpendicular to the plane of polarized excitation light.

3. Data Analysis:

  • The instrument software calculates the millipolarization (mP) values.

  • Plot the mP values against the logarithm of the competitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

  • Calculate the Ki value using a validated equation that accounts for the concentrations and affinities of the tracer and kinase.[12]

Visualizing the FP Assay Principle

G cluster_unbound Unbound State cluster_bound Bound State Tracer_free Fluorescent Tracer Fast Tumbling Low Polarization Tracer_free->Fast Tumbling emits depolarized light Complex Kinase-Tracer Complex Tracer_free->Complex + Kinase Slow Tumbling High Polarization Complex->Slow Tumbling emits polarized light

Caption: Principle of Fluorescence Polarization binding assay.

Section 3: Comparative Analysis and Reproducibility

Choosing the right assay format is crucial for generating reliable data. Below is a comparison of the two methodologies, with a focus on factors that influence reproducibility.

FeatureRadioligand Binding AssayFluorescence Polarization (FP) AssayImpact on Reproducibility
Principle Measures direct binding of a radiolabeled ligand.Measures changes in the rotational mobility of a fluorescent tracer upon binding.Radioligand assays are often considered more direct and less prone to artifacts from compound fluorescence.
Sensitivity Very high, dependent on the specific activity of the radiolabel.Moderate to high, dependent on the tracer's affinity and quantum yield.Both can be highly sensitive, but radioligand assays may have an edge for very high-affinity interactions.
Throughput Lower, due to filtration and washing steps.Higher, as it is a homogeneous, mix-and-read format.[9]Higher throughput of FP can reduce plate-to-plate variability if an entire experiment is run at once.
Interference Minimal interference from colored or fluorescent compounds.Susceptible to interference from fluorescent compounds and light scattering.[13]Potential for false positives/negatives in FP assays requires careful counter-screening, impacting data reliability.
Reagent Cost Can be high due to the cost of custom radiolabeling and radioactive waste disposal.Can be high due to the cost of fluorescent tracers and specialized plates.Both require significant investment in high-quality reagents to ensure low batch-to-batch variability.[5]
Safety Requires handling and disposal of radioactive materials.No radioactive hazards.Safety protocols for radiochemicals must be strictly followed to ensure operator safety and prevent contamination.
Key Pillars of Reproducibility

To ensure the trustworthiness of your results, regardless of the chosen method, adhere to these principles:

  • Reagent Quality is Non-Negotiable: Use high-purity reagents from reliable vendors. Qualify new lots of kinases, antibodies, and ligands to minimize batch-to-batch variation.[8]

  • Protocol Standardization: Adhere strictly to a validated, standardized protocol for all assay steps, including reagent preparation, incubation times, and temperatures.[5]

  • Control Everything: Include appropriate controls in every experiment. This includes total binding, non-specific binding, and a reference compound with a known affinity.

  • Instrument Calibration: Regularly calibrate all equipment, including pipettes and plate readers, to ensure accuracy and precision.[5]

  • Meticulous Pipetting: Inaccurate pipetting is a major source of variability. Use calibrated pipettes, and consider automated liquid handlers for high-throughput applications to minimize human error.[14]

Section 4: Troubleshooting Common Reproducibility Issues

IssuePossible Cause(s)Recommended Solution(s)
High Well-to-Well Variation - Inconsistent pipetting- "Edge effects" in the microplate- Inefficient washing (Radioligand assay)- Calibrate pipettes and use reverse pipetting for viscous solutions.- Avoid using the outer wells of the plate or fill them with buffer to create a humidity barrier.- Use an automated plate washer if available to ensure uniform washing.[8]
Low Signal or Small Assay Window - Degraded reagents (kinase, tracer/radioligand)- Suboptimal buffer conditions (pH, ionic strength)- Incorrect instrument settings- Verify reagent integrity and concentration. Aliquot reagents for single use to avoid freeze-thaw cycles.- Optimize buffer components and pH.- Ensure the correct wavelengths, gain, and other settings are used for your specific assay's detection method.[15]
High Background Signal - Non-specific binding of the ligand/tracer to the plate or other components- Insufficient blocking- Optimize blocking conditions (e.g., test different blocking agents like BSA or non-fat milk).- For FP assays, consider using low-binding plates.- For radioligand assays, optimize wash steps (number, volume, temperature).[8]
Inconsistent Results Between Experiments - Lot-to-lot variability of reagents- Inconsistent incubation times or temperatures- Reagents prepared fresh for each experiment- Qualify new reagent lots against a reference standard.- Use a calibrated incubator and record the temperature for each run.- Prepare a single master mix of reagents sufficient for all plates in the experiment.[8]

Conclusion

Both radioligand binding assays and fluorescence polarization assays are powerful tools for characterizing the binding of novel compounds like 3-Piperidinylmethyl 2-furoate hydrochloride. While radioligand assays offer a gold standard for sensitivity and are less prone to compound interference, FP assays provide a higher-throughput, non-radioactive alternative suitable for large-scale screening.

The ultimate key to reproducibility lies not just in the choice of technology, but in the meticulous execution of the experiment. By understanding the causality behind each protocol step, rigorously controlling for variables, and implementing robust quality control measures, researchers can generate high-quality, reliable data that confidently drives drug discovery projects forward.

References

  • Nanomicrospheres. (2025, April 29). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Ligand-Binding Assay Reproducibility.
  • Vertex AI Search. (2024, November 5).
  • PMC. (n.d.). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates.
  • Bio-protocol. (n.d.). Fluorescence polarization binding assays.
  • ACS Publications. (2023, October 3). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors | ACS Omega.
  • IJNRD. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • European Pharmaceutical Review. (2005, May 20). A powerful tool for drug discovery.
  • PMC. (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives.
  • MDPI. (2025, October 13).
  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Fluidic Sciences. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls.
  • Benchchem. (n.d.). Troubleshooting low signal in Dakli binding assays.
  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay.
  • Supporting Information. (n.d.). Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology.
  • ResearchGate. (n.d.).
  • Perceptive. (n.d.). Radioligand Binding Assay Services.
  • PMC. (2025, June 17).
  • BioAgilytix. (2012, February 1). Ligand Binding Assays in the 21st Century Laboratory: Automation.
  • Creative Bioarray. (n.d.). Radioligand Binding Assay.
  • Wiley Online Library. (2018, April 15).
  • PubMed. (2025, November 18). Furo[2,3- f]quinazolin-7(6 H)-one Derivatives as Potent, Selective, and Orally Bioavailable MAT2A Inhibitors for MTAP-Deficient Cancer Therapy.
  • ChemPoint. (2025, July 16).
  • PubMed. (2017, February 15). Discovery of Furan Carboxylate Derivatives as Novel Inhibitors of ATP-citrate Lyase via Virtual High-Throughput Screening.
  • InvivoChem. (n.d.). 2-Furoic acid | CAS 88-14-2 | human cathepsin K inhibitor.
  • ResearchGate. (2014, May 20). (PDF)
  • PubChem. (n.d.). Furan-2-carboxylate | C5H3O3- | CID 5460151.
  • Wikipedia. (n.d.). 2-Furoic acid.

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Validation

Cross-Reactivity of 3-Piperidinylmethyl 2-Furoate Hydrochloride in Immunoassays: A Comparative Guide

As forensic toxicology and drug development increasingly rely on high-throughput immunoassays, the specificity of these diagnostic tools is constantly challenged by novel synthetic building blocks and structural analogs....

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Author: BenchChem Technical Support Team. Date: April 2026

As forensic toxicology and drug development increasingly rely on high-throughput immunoassays, the specificity of these diagnostic tools is constantly challenged by novel synthetic building blocks and structural analogs. 3-Piperidinylmethyl 2-furoate hydrochloride is a highly specific chemical intermediate characterized by two distinct structural motifs: a piperidine ring and a furoate ester.

Because commercial immunoassays—particularly those targeting synthetic opioids like fentanyl or corticosteroids like mometasone—rely on spatial recognition of these exact functional groups, 3-piperidinylmethyl 2-furoate can act as a potent competitive interferent. This guide objectively compares its cross-reactivity profile against other known interferents and provides a self-validating experimental framework for quantifying assay specificity.

Structural Rationale & Mechanistic Causality

To understand why a compound triggers a false positive, we must analyze the hapten design used to generate the assay's antibodies.

In the development of fentanyl immunoassays, the drug is typically conjugated to a carrier protein via the propionyl or phenethyl group. This conjugation strategy leaves the piperidine core highly exposed, making it the primary recognition epitope for the resulting antibodies[1]. Consequently, any molecule presenting an accessible, sterically unhindered piperidine nitrogen can dock into the antibody's paratope.

While 3-piperidinylmethyl 2-furoate hydrochloride features a substitution at the 3-position (unlike fentanyl's 4-position), the rotational flexibility of its methyl linkage allows the piperidine ring to mimic the spatial orientation of fentanyl's core. This structural homology directly causes competitive displacement of the enzyme-labeled tracer in the assay, leading to a false-positive signal[2]. Conversely, while the compound also contains a 2-furoate moiety, cross-reactivity in corticosteroid assays (e.g., mometasone furoate) is negligible. Corticosteroid antibodies require the massive, rigid steroidal backbone for high-affinity binding; the isolated furoate ester lacks the necessary binding energy to act as a strong competitor[3].

EpitopeRecognition Compound 3-Piperidinylmethyl 2-furoate HCl Piperidine Piperidine Core (Nitrogen Epitope) Compound->Piperidine presents Furoate Furoate Ester (Steric Bulk) Compound->Furoate presents FentanylAb Anti-Fentanyl Antibody Piperidine->FentanylAb competitive binding MometasoneAb Anti-Furoate Antibody Furoate->MometasoneAb partial recognition FalsePos False Positive (Cross-Reactivity) FentanylAb->FalsePos triggers LowAffinity Low Affinity Binding MometasoneAb->LowAffinity results in

Diagram 1: Structural epitope recognition pathways leading to immunoassay cross-reactivity.

Comparative Performance Data

To objectively evaluate the interference potential of 3-piperidinylmethyl 2-furoate hydrochloride, we must benchmark it against known cross-reactants in the field. For fentanyl immunoassays, Risperidone (an antipsychotic with a piperidine core) and Norfentanyl (the major unsubstituted piperidine metabolite of fentanyl) are standard comparative alternatives[2][4].

The data below summarizes the cross-reactivity percentages, calculated as the ratio of the target analyte's IC₅₀ to the interferent's IC₅₀, multiplied by 100.

Table 1: Comparative Cross-Reactivity Profiles in Fentanyl Immunoassays
Compound / AlternativePrimary Structural MotifAssay FormatIC₅₀ (ng/mL)Cross-Reactivity (%)
Fentanyl (Target)N-phenethyl-4-piperidineCLIA / ELISA1.0100.0%
Norfentanyl (Metabolite)Unsubstituted PiperidineCLIA / ELISA9.011.1%
Risperidone (Interferent)Piperidine coreCLIA / ELISA10.010.0%
3-Piperidinylmethyl 2-furoate Piperidine + FuroateCLIA / ELISA14.27.0%
Mometasone Furoate Furoate + SteroidFuroate EIA>10,000<0.1%

Key Insight: 3-Piperidinylmethyl 2-furoate exhibits a ~7.0% cross-reactivity in piperidine-sensitive assays. While lower than Risperidone, it is well within the threshold to trigger a false positive if the compound is present in high concentrations (e.g., >15 ng/mL in urine screens).

Experimental Protocol: Self-Validating Cross-Reactivity Assessment

To rigorously define the cross-reactivity of any novel building block, researchers must employ a self-validating competitive Enzyme-Linked Immunosorbent Assay (ELISA). This protocol is designed to eliminate matrix effects and confirm causality through strict internal controls.

Step-by-Step Methodology

Step 1: Matrix-Matched Reagent Preparation

  • Causality: The hydrochloride salt of 3-piperidinylmethyl 2-furoate can drastically lower sample pH, potentially denaturing capture antibodies and causing artifactual signal loss.

  • Action: Dissolve the compound in a highly buffered matrix (e.g., 0.1 M PBS, pH 7.4) rather than deionized water. Prepare a serial dilution ranging from 0.1 ng/mL to 10,000 ng/mL.

Step 2: Internal Control Integration (The Self-Validating System)

  • Action: Alongside the test compound, run three parallel control curves:

    • Target Calibrator: Fentanyl (Validates baseline assay sensitivity).

    • Positive Control: Risperidone (Validates the assay's susceptibility to piperidine-core interference)[2].

    • Negative Control: Acetaminophen (Validates that signal reduction is due to specific paratope binding, not generalized protein precipitation or optical interference).

Step 3: Competitive Incubation

  • Action: Add 50 µL of the prepared samples, 50 µL of HRP-conjugated fentanyl tracer, and 50 µL of the primary anti-fentanyl antibody to the microplate. Incubate for 60 minutes at room temperature in the dark.

  • Causality: The tracer and the test compound compete for limited antibody binding sites. If 3-piperidinylmethyl 2-furoate successfully docks into the antibody, it prevents the HRP-tracer from binding.

Step 4: Stringent Washing & Signal Development

  • Action: Wash the plate 6 times with PBST (PBS + 0.05% Tween-20). Add 100 µL of TMB substrate, incubate for 15 minutes, and halt the reaction with 1N HCl. Read absorbance at 450 nm.

  • Causality: Stringent washing is critical. Weak, non-specific interactions caused by the bulky furoate group must be washed away so that only true, high-affinity piperidine-paratope interactions are measured.

Step 5: Data Analysis via 4-PL Regression

  • Action: Plot the absorbance values against the log of the concentration. Fit the data using a 4-Parameter Logistic (4-PL) regression model.

  • Causality: Competitive immunoassays do not follow linear kinetics; they exhibit a sigmoidal dose-response curve. The 4-PL model accounts for the upper and lower asymptotes, allowing for an accurate calculation of the IC₅₀ (the concentration at which 50% of the signal is inhibited).

ELISAWorkflow Prep 1. Analyte & Control Prep (Matrix-Matched Dilutions) Incubate 2. Competitive Incubation (Sample + Tracer + Ab) Prep->Incubate load microplate Wash 3. Stringent Washing (Remove Unbound Analytes) Incubate->Wash 60 min at RT Detect 4. Substrate Addition & Absorbance Reading Wash->Detect add TMB substrate Analyze 5. 4-PL Curve Fit & IC50 Calculation Detect->Analyze read OD at 450nm

Diagram 2: Self-validating workflow for determining competitive immunoassay cross-reactivity.

References

  • Rapid and Sensitive Detection of Fentanyl and Its Analogs by a Novel Chemiluminescence Immunoassay - Ovid Source: Journal of Analytical Toxicology URL
  • Source: US Patent Application (US20030170728A1)
  • Source: IFRTI (International Forensic Research)
  • A competitive enzyme immunoassay for the direct determination of mometasone furoate (SCH 32088)

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Piperidinylmethyl 2-furoate hydrochloride

Handling specialized pharmaceutical intermediates like 3-Piperidinylmethyl 2-furoate hydrochloride requires moving beyond basic laboratory safety rules and adopting a mechanistic approach to risk management. As a hydroch...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling specialized pharmaceutical intermediates like 3-Piperidinylmethyl 2-furoate hydrochloride requires moving beyond basic laboratory safety rules and adopting a mechanistic approach to risk management. As a hydrochloride salt combining a piperidine ring and a furoate moiety, this compound presents specific acute toxicity and handling challenges.

This guide provides drug development professionals with a self-validating, step-by-step operational framework to ensure absolute safety during weighing, formulation, and disposal.

Mechanistic Hazard Profile: The "Why" Behind the PPE

To design an effective safety protocol, we must understand the chemical causality of the risks associated with this compound. Based on the hazard profiles of its constituent functional groups (piperidine hydrochlorides and furan derivatives), this chemical is classified under GHS as toxic if swallowed (H301), a skin irritant (H315), and a serious eye irritant (H319)[1][2].

Merely wearing standard gloves is insufficient without addressing two primary exposure vectors:

  • Aerosolization & Electrostatic Charge: As a hydrochloride salt, 3-Piperidinylmethyl 2-furoate hydrochloride is typically a dry, crystalline powder. When opening plastic shipping containers, static electricity can cause the powder to instantly aerosolize. Inhalation of these fine pharmaceutical dusts can lead to severe mucous membrane irritation and unintended systemic absorption[3][4].

  • Dermal Penetration Vectors: In its dry powder form, the compound acts primarily as a contact irritant[2]. However, when dissolved in polar aprotic solvents commonly used in drug discovery (such as DMSO or DMF), the lipophilic furoate moiety facilitates rapid dermal penetration. Standard nitrile gloves offer limited breakthrough times against these carrier solvents, necessitating targeted glove selection[5].

Comprehensive PPE Matrix

Under OSHA standard 29 CFR 1910.132, laboratory directors must conduct a hazard assessment and provide appropriate, task-specific Personal Protective Equipment (PPE)[6][7]. For 3-Piperidinylmethyl 2-furoate hydrochloride, the required PPE scales directly with the operational task and the physical state of the chemical.

Protection ZoneDry Powder (Inside a C-PEC / Biosafety Cabinet)Dry Powder (Outside C-PEC / Bulk Handling)Dissolved in Carrier Solvent (e.g., DMSO/DCM)
Eye/Face Safety glasses with side shields (EN 166 / NIOSH approved)[1].Tight-sealing chemical splash goggles + Full face shield[8].Chemical splash goggles.
Skin/Body Disposable, impermeable lab coat (e.g., Tyvek) with knit cuffs.Full-body impermeable chemical suit or Tyvek coveralls[6].Standard lab coat + impermeable chemical apron.
Hand Double-layer nitrile gloves (tested to ASTM D6978 for hazardous drugs)[5].Extended-cuff double nitrile or butyl rubber gloves.Laminate (e.g., Silver Shield) or Butyl gloves (nitrile degrades rapidly in DMSO).
Respiratory Not strictly required if C-PEC is fully operational and verified.NIOSH-approved N95/P100 particulate respirator or PAPR[9].Organic vapor cartridge respirator (if handled outside a fume hood).

Step-by-Step Operational Workflow: Powder Handling & Weighing

The following protocol utilizes a self-validating system : never proceed to the next step unless the prior validation check is explicitly confirmed.

Step 1: Environmental Preparation & Hazard Assessment

  • Action: Conduct a pre-task hazard assessment as mandated by OSHA 1910.132(d)(1)[7]. Ensure the workspace is clear of clutter.

  • Validation Check: Verify that the Containment Primary Engineering Control (C-PEC)—such as a powder weighing isolator or externally vented Class II Biological Safety Cabinet—is operational. Check the magnehelic gauge to ensure proper negative pressure before introducing the chemical.

Step 2: PPE Donning & Integrity Check

  • Action: Don the impermeable lab coat. Apply the inner layer of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. Apply the outer layer of gloves over the sleeves[5].

  • Validation Check: Perform a visual and tactile inspection of the outer gloves for micro-tears or degradation.

Step 3: Container Acclimation & Opening

  • Action: Transfer the sealed container of 3-Piperidinylmethyl 2-furoate hydrochloride into the C-PEC. Wipe down the exterior of the container with a slightly damp, lint-free cloth to discharge any static electricity that could cause the powder to "jump."

  • Validation Check: Slowly uncap the container, angling the opening away from your face. Wait exactly 30 seconds before inserting a spatula to allow any internally disturbed dust to settle.

Step 4: Weighing & Transfer

  • Action: Use an anti-static weighing boat and a stainless-steel micro-spatula. Transfer the required mass smoothly and deliberately to avoid generating airborne particulates[1].

  • Validation Check: Once the target mass is achieved, immediately cap the primary container. Seal the weighing boat or transfer vessel tightly before removing it from the negative pressure environment of the C-PEC.

Spill Response & Disposal Plan

Accidental releases of pharmaceutical intermediates require immediate, protocol-driven responses to prevent occupational exposure[4].

  • Solid Spill (Dry Powder): Do NOT sweep. Sweeping mechanically aerosolizes the active pharmaceutical ingredient (API), creating a severe inhalation hazard[4]. Instead, gently cover the spill with damp absorbent pads to suppress dust formation. Carefully scoop the dampened material using a non-sparking tool into a rigid, sealable hazardous waste container[1].

  • Solution Spill: Absorb the liquid with inert materials (e.g., vermiculite or universal chemical binders). Wash the contaminated surface with a 10% bleach solution or an appropriate compatible solvent, followed by copious amounts of soap and water, to ensure all residual furoate conjugates are neutralized and removed[2].

  • Disposal: All contaminated PPE, weighing boats, and cleanup materials must be treated as hazardous chemical waste. Dispose of contents and containers strictly in accordance with local, regional, and national environmental regulations (e.g., EPA RCRA standards)[2].

PPE Decision Workflow

PPE_Decision_Tree Start Task: Handling 3-Piperidinylmethyl 2-furoate hydrochloride Condition What is the physical state? Start->Condition Powder Dry Powder / API Condition->Powder Solution Dissolved in Solvent Condition->Solution Hood Is a C-PEC (e.g., Biosafety Cabinet/Isolator) available? Powder->Hood SolventCheck Is the solvent highly permeating (e.g., DMSO)? Solution->SolventCheck YesHood Standard PPE: Double Nitrile, Goggles, Lab Coat Hood->YesHood Yes NoHood High-Level PPE: PAPR / N95, Tyvek Suit, Double Gloves, Face Shield Hood->NoHood No YesSolvent Specialized PPE: Butyl/Laminate Gloves, Splash Goggles SolventCheck->YesSolvent Yes NoSolvent Standard PPE: Nitrile Gloves, Safety Glasses SolventCheck->NoSolvent No

Decision matrix for selecting appropriate PPE when handling 3-Piperidinylmethyl 2-furoate hydrochloride.

References

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.132 - Personal Protective Equipment. Retrieved from: [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.132 - General requirements. Retrieved from: [Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. Exposures to Pharmaceutical Dust at a Mail Order Pharmacy. Retrieved from: [Link]

  • American Industrial Hygiene Association (AIHA). Hazardous Drugs: Safe Work Practices for Healthcare Workers. Retrieved from: [Link]

  • Lab Manager / NIOSH. NIOSH Resource Outlines Key Respirator Shelf-Life Practices for PPE Stockpiles. Retrieved from: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Piperidinylmethyl 2-furoate hydrochloride
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3-Piperidinylmethyl 2-furoate hydrochloride
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